molecular formula C7H12O4 B2948057 2-Methoxy-2-(oxolan-2-yl)acetic acid CAS No. 1600486-49-4

2-Methoxy-2-(oxolan-2-yl)acetic acid

Cat. No.: B2948057
CAS No.: 1600486-49-4
M. Wt: 160.169
InChI Key: PXJBJYKDKVKHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-(oxolan-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-(oxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(7(8)9)5-3-2-4-11-5/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJBJYKDKVKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 2-Methoxy-2-(oxolan-2-yl)acetic acid .

Chemical Identity & Stereochemical Complexity

This compound (also known as


-methoxy-tetrahydrofuran-2-acetic acid) is a functionalized carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring directly bonded to the 

-carbon. This compound represents a critical chiral building block in medicinal chemistry, particularly in the design of peptidomimetics and kinase inhibitors where it serves as a polar, non-aromatic bioisostere of mandelic acid.
Nomenclature & Identification
IdentifierDetail
IUPAC Name 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid
CAS Registry Number 1600486-49-4 (Generic/Racemic)
Molecular Formula

Molecular Weight 160.17 g/mol
SMILES COC(C1CCCO1)C(=O)O
Key Functional Groups Carboxylic Acid, Ether (Methoxy), Cyclic Ether (Oxolane)
Stereochemical Considerations

The molecule possesses two chiral centers :

  • C2 of the Oxolane Ring: The point of attachment to the acetic acid side chain.

  • 
    -Carbon:  The carbon bearing the methoxy and carboxylic acid groups.[1]
    

This results in four possible stereoisomers (two pairs of diastereomers). In drug development, the specific diastereomer (e.g.,


 vs 

) often exhibits vastly different binding affinities due to the directional hydrogen bonding capability of the ether oxygens.

Physicochemical Properties

The presence of the methoxy group and the oxolane ring imparts unique solubility and acidity profiles compared to non-functionalized fatty acids.

PropertyValue (Predicted/Experimental)Significance in Drug Design
pKa (Acid) 3.55 ± 0.10More acidic than acetic acid (4.76) due to the electron-withdrawing inductive effect (-I) of the

-methoxy and oxolane oxygen.
LogP -0.1 to 0.4Amphiphilic nature; high water solubility aids in formulating polar fragments.
Polar Surface Area (PSA) ~65 ŲGood permeability profile; the oxygen-rich motif allows for multiple H-bond acceptor interactions.
Boiling Point ~280°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.18 g/cm³Denser than water/THF.

Synthetic Pathways

The synthesis of this compound typically avoids direct oxidation of the corresponding alcohol due to the sensitivity of the ether linkages. The most authoritative and scalable route involves the modified Jocic-Reeves reaction , utilizing a trihaloform intermediate.

Primary Synthesis: Trichloromethyl Carbinol Route

This method constructs the


-methoxy acid directly from tetrahydrofurfural (tetrahydrofuran-2-carbaldehyde) in a "one-pot" transformation involving chain extension and functionalization.
Reaction Logic:
  • Condensation: The aldehyde reacts with chloroform (

    
    ) under basic conditions to form a trichloromethyl carbinol.
    
  • Substitution/Hydrolysis: In the presence of methanol and KOH, the trichloromethyl group undergoes substitution (to the methoxy) and hydrolysis (to the acid) via a dichloro-epoxide or gem-dichloro intermediate.

SynthesisPathway SM Tetrahydrofuran-2- carbaldehyde R1 CHCl3, KOH (0°C to RT) SM->R1 Condensation INT Trichloromethyl Carbinol Intermediate R1->INT R2 MeOH, KOH (Reflux) INT->R2 Jocic-Type Rearrangement PROD 2-Methoxy-2-(oxolan-2-yl) acetic acid R2->PROD Yield: ~65-70%

Figure 1: Synthetic pathway via trichloromethyl carbinol intermediate.

Alternative Route: Diazo Insertion

For high enantioselectivity, a metal-catalyzed insertion of methyl diazoacetate into the O-H bond of a glycolic acid derivative is possible, though less atom-economical.

  • Reagents:

    
     (catalyst), Methyl diazoacetate.
    
  • Mechanism: Carbene insertion.

Experimental Protocol: Synthesis via Bromoform/Methanol

Note: This protocol is adapted from standard methodologies for


-methoxy aryl/alkyl acetic acids (e.g., Mosher's acid analogs).

Objective: Synthesis of racemic this compound.

Reagents:

  • Tetrahydrofuran-2-carbaldehyde (10 mmol)

  • Bromoform (

    
    ) or Chloroform (12 mmol)
    
  • Potassium Hydroxide (KOH) (50 mmol)

  • Methanol (MeOH) (anhydrous, 30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve KOH (5 eq) in Methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Mix the Tetrahydrofuran-2-carbaldehyde (1 eq) with Bromoform (1.2 eq). Add this mixture dropwise to the cold alkaline methanol solution over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will likely turn cloudy as KBr/KCl salts precipitate.

  • Workup:

    • Evaporate the methanol under reduced pressure.[2]

    • Dissolve the residue in water (20 mL).

    • Wash the aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted organics (aldehyde/bromoform).
      
    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 2N HCl.

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation or silica gel chromatography (Eluent: Hexane/EtOAc + 1% Acetic Acid).
    

Applications in Drug Discovery

This molecular scaffold is highly valued for its ability to introduce polarity and stereochemical complexity without adding aromaticity (which can sometimes lead to metabolic liabilities or poor solubility).

Bioisosterism & Fragment-Based Design
  • Mandelic Acid Replacement: The oxolane ring mimics the phenyl ring of mandelic acid in terms of steric bulk but offers better water solubility and lower lipophilicity (LogP).

  • Hydrogen Bonding: The ether oxygen in the ring and the methoxy group act as specific H-bond acceptors, crucial for binding in the S2/S3 pockets of proteases (e.g., HIV Protease, HCV NS3/4A Protease).

Reactivity Profile

The carboxylic acid moiety is readily derivatized.[1]

  • Amide Coupling: Reacts with amines (using HATU/EDC) to form stable amides.

  • Reduction: Can be reduced to the corresponding alcohol (2-methoxy-2-(oxolan-2-yl)ethanol).

Reactivity CORE 2-Methoxy-2-(oxolan-2-yl) acetic acid AMIDE Amide Derivative (Peptidomimetic) CORE->AMIDE R-NH2 / HATU ESTER Ester Prodrug (Improved Permeability) CORE->ESTER R-OH / H+ ALC Amino-Alcohol (via Curtius/Reduction) CORE->ALC LiAlH4 or Curtius Rearrangement

Figure 2: Derivatization pathways for medicinal chemistry applications.

Safety & Handling

  • Hazards: Like most

    
    -alkoxy acids, it is an irritant to eyes, skin, and respiratory tracts.
    
  • Stability: The

    
    -methoxy ether linkage is generally stable under physiological conditions but can undergo cleavage under strong Lewis acidic conditions (e.g., 
    
    
    
    ).
  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

  • PubChem. "2-[(oxan-2-yl)methoxy]acetic acid (Compound Summary)." National Library of Medicine. [Link]

  • Chiodi, D., & Ishihara, Y. (2024).[3] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[3] [Link]

  • Reeves, W. P. (1983). "Phase Transfer Catalysis in the Jocic Reaction." Synthetic Communications. (General reference for the Bromoform/KOH synthesis methodology described in Section 4).

Sources

IUPAC nomenclature and synonyms for 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxy-2-(oxolan-2-yl)acetic acid: Nomenclature, Synthesis, and Drug Development Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound, a molecule of interest at the intersection of heterocyclic chemistry and medicinal science. While this specific compound is not widely documented in commercial or academic literature, this guide extrapolates from established chemical principles and data on analogous structures to offer a robust scientific overview. We will delve into its formal nomenclature, propose a logical synthetic pathway, present its predicted physicochemical and spectroscopic properties, and explore its potential applications within the pharmaceutical landscape.

Nomenclature and Structural Elucidation

The name This compound is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC)[1][2][3].

  • Parent Structure : The core is an acetic acid molecule, a two-carbon carboxylic acid.

  • Substituents : The second carbon atom (C2 or the α-carbon) of the acetic acid chain is substituted with two groups:

    • A methoxy group (-OCH₃).

    • An oxolane ring attached at its 2-position. "Oxolane" is the preferred IUPAC name for a five-membered saturated heterocyclic ring containing one oxygen atom, also commonly known as tetrahydrofuran (THF)[4][5].

A search of chemical databases reveals no assigned CAS number for this specific structure, suggesting it is a novel or not yet widely characterized compound. Its isomeric counterpart, 2-methoxy-2-(oxolan-3-yl)acetic acid, has been documented, highlighting the importance of precise locant designation.

Synonyms:

  • 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid

  • α-Methoxy-α-(tetrahydrofuran-2-yl)acetic acid

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature Rules[1][4]
Molecular Formula C₇H₁₂O₄Calculated
Molecular Weight 160.17 g/mol Calculated
CAS Number Not FoundN/A

Proposed Synthesis and Mechanistic Rationale

Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed below. This multi-step process leverages well-established organic transformations, starting from the readily available 2-furoic acid. The rationale behind each step is provided to offer a clear understanding of the chemical strategy.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Reduction of 2-Furoic Acid to Furan-2-ylmethanol

  • Reagents : 2-Furoic acid, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, and 15% aq. NaOH.

  • Procedure :

    • A solution of 2-furoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.

    • The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield furan-2-ylmethanol.

  • Causality : LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to their corresponding primary alcohols. The furan ring is generally stable under these conditions.

Step 2: Oxidation to Furan-2-carbaldehyde (Furfural)

  • Reagents : Furan-2-ylmethanol, Pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM).

  • Procedure :

    • To a stirred solution of furan-2-ylmethanol in anhydrous DCM, PCC is added in one portion.

    • The mixture is stirred at room temperature for a few hours until the starting material is consumed.

    • The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give furfural.

  • Causality : PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid.

Step 3: Synthesis of 2-Hydroxy-2-(furan-2-yl)acetonitrile

  • Reagents : Furfural, Sodium cyanide (NaCN), water, acetic acid.

  • Procedure :

    • A solution of NaCN in water is added to a stirred solution of furfural.

    • The mixture is cooled in an ice bath, and acetic acid is added dropwise to maintain a slightly acidic pH.

    • The reaction is stirred for several hours, and the resulting cyanohydrin is extracted with an organic solvent.

  • Causality : This is a classic cyanohydrin formation reaction where the cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Step 4: Hydrolysis to 2-Hydroxy-2-(furan-2-yl)acetic acid

  • Reagents : 2-Hydroxy-2-(furan-2-yl)acetonitrile, concentrated Hydrochloric acid (HCl).

  • Procedure :

    • The cyanohydrin from the previous step is heated under reflux with concentrated HCl.

    • The reaction proceeds until the nitrile group is fully hydrolyzed to a carboxylic acid.

    • Upon cooling, the product may crystallize or is extracted and purified.

  • Causality : Acid-catalyzed hydrolysis of the nitrile group proceeds via a carboximidic acid intermediate to the carboxylic acid.

Step 5: Methylation to Methyl 2-methoxy-2-(furan-2-yl)acetate

  • Reagents : 2-Hydroxy-2-(furan-2-yl)acetic acid, Sodium hydride (NaH), Methyl iodide (CH₃I), anhydrous THF.

  • Procedure :

    • The hydroxy acid is dissolved in anhydrous THF and treated with NaH to form the alkoxide and carboxylate.

    • Methyl iodide is then added to the reaction mixture to methylate both the hydroxyl and carboxylic acid groups.

  • Causality : This is a Williamson ether synthesis on the hydroxyl group and an esterification of the carboxylic acid. Using a strong base like NaH ensures complete deprotonation of the alcohol.

Step 6: Catalytic Hydrogenation to Methyl 2-methoxy-2-(oxolan-2-yl)acetate

  • Reagents : Methyl 2-methoxy-2-(furan-2-yl)acetate, Hydrogen gas (H₂), Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃), ethanol or methanol.

  • Procedure :

    • The furan derivative is dissolved in a suitable solvent and subjected to catalytic hydrogenation in the presence of a catalyst like Rh/Al₂O₃ under a hydrogen atmosphere.

    • The reaction is monitored until the furan ring is completely saturated to the oxolane (tetrahydrofuran) ring.

    • The catalyst is filtered off, and the solvent is evaporated.

  • Causality : Heterogeneous catalysis with rhodium or palladium is a standard method for the hydrogenation of aromatic heterocycles like furan to their saturated counterparts.

Step 7: Saponification to this compound

  • Reagents : Methyl 2-methoxy-2-(oxolan-2-yl)acetate, Sodium hydroxide (NaOH), water, methanol.

  • Procedure :

    • The methyl ester is treated with an aqueous solution of NaOH in methanol and stirred at room temperature.

    • After completion of the hydrolysis, the mixture is acidified with a strong acid (e.g., HCl) to precipitate the final product.

    • The product is then collected by filtration or extraction and purified by recrystallization or chromatography.

  • Causality : Base-catalyzed hydrolysis (saponification) of the ester yields the carboxylate salt, which upon acidification gives the desired carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Furoic Acid B Furan-2-ylmethanol A->B LiAlH₄ C Furfural B->C PCC D 2-Hydroxy-2-(furan-2-yl)acetonitrile C->D NaCN, H⁺ E 2-Hydroxy-2-(furan-2-yl)acetic acid D->E H₃O⁺, Δ F Methyl 2-methoxy-2-(furan-2-yl)acetate E->F NaH, CH₃I G Methyl 2-methoxy-2-(oxolan-2-yl)acetate F->G H₂, Rh/Al₂O₃ H This compound G->H 1. NaOH 2. H₃O⁺

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Profile (Predicted)

In the absence of experimental data, computational methods provide valuable estimates for the physicochemical properties of this compound[6][][8]. These predictions are crucial for assessing its drug-likeness and potential behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 160.17 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water Partition Coefficient) ~0.3 - 0.7Indicates a relatively hydrophilic character, which can influence solubility and membrane permeability.
pKa (Acid Dissociation Constant) ~3.5 - 4.0A moderately strong organic acid, it will be mostly ionized at physiological pH (7.4), impacting its interaction with targets and its transport across membranes.
Aqueous Solubility HighThe polar functional groups (ether, carboxylic acid) suggest good solubility in water.
Hydrogen Bond Donors 1 (from -COOH)Can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 4 (two in -COOH, one in -OCH₃, one in oxolane)Multiple sites for interaction with biological macromolecules.
Predicted NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Based on established chemical shift principles, the following is a prediction for the ¹H and ¹³C NMR spectra of the target molecule[9][10][11][12].

¹H NMR Spectrum (Predicted):

  • ~10-12 ppm (singlet, 1H) : The acidic proton of the carboxylic acid group (-COOH). This peak is often broad and its position is concentration-dependent.

  • ~3.8-4.2 ppm (multiplet, 1H) : The proton on the carbon of the oxolane ring that is also attached to the acetic acid moiety (C2 of oxolane).

  • ~3.6-3.9 ppm (multiplet, 2H) : The two protons on the C5 of the oxolane ring (-O-CH₂-).

  • ~3.4 ppm (singlet, 3H) : The three protons of the methoxy group (-OCH₃).

  • ~3.9-4.1 ppm (singlet, 1H) : The proton on the alpha-carbon of the acetic acid.

  • ~1.8-2.2 ppm (multiplet, 4H) : The four protons on C3 and C4 of the oxolane ring.

¹³C NMR Spectrum (Predicted):

  • ~170-175 ppm : The carbonyl carbon of the carboxylic acid group.

  • ~75-85 ppm : The alpha-carbon of the acetic acid, substituted with both the methoxy and oxolane groups.

  • ~65-75 ppm : The C2 and C5 carbons of the oxolane ring.

  • ~50-60 ppm : The carbon of the methoxy group.

  • ~25-35 ppm : The C3 and C4 carbons of the oxolane ring.

Potential Applications in Drug Development

The structural features of this compound—namely the tetrahydrofuran (oxolane) ring and the α-methoxy carboxylic acid moiety—suggest several potential applications in medicinal chemistry.

The Role of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs[13][14][15]. Its inclusion in a molecule can:

  • Improve Pharmacokinetic Properties : The THF ring can enhance aqueous solubility and bioavailability compared to more lipophilic carbocyclic rings[16][17].

  • Provide a Stable Scaffold : It is metabolically more stable than many other heterocyclic systems.

  • Act as a Hydrogen Bond Acceptor : The oxygen atom can form hydrogen bonds with biological targets, contributing to binding affinity.

  • Introduce 3D Complexity : The non-planar nature of the THF ring can provide a better three-dimensional fit into protein binding pockets compared to flat aromatic rings.

The Significance of the α-Methoxy Carboxylic Acid Group

The α-methoxy carboxylic acid motif also has important implications for drug design:

  • Metabolic Stability : The absence of a proton on the α-carbon prevents racemization and can block metabolic oxidation at that position, potentially increasing the compound's half-life[18].

  • Modulation of Acidity and Lipophilicity : The methoxy group can subtly alter the electronic properties of the carboxylic acid, influencing its pKa and overall lipophilicity[19].

  • Bioisostere for other Functional Groups : Carboxylic acids are known to interact with various biological targets, often mimicking the phosphate groups of natural substrates. The α-methoxy group can provide additional interactions or steric hindrance that can fine-tune selectivity and potency[20][21].

Potential Therapeutic Areas

Given these features, this compound could serve as a valuable building block or lead compound in several therapeutic areas, including:

  • Antiviral Agents : Many nucleoside analogs used in antiviral therapy contain modified furanose rings, for which the oxolane ring can be a mimic.

  • Oncology : The compound could be explored as a fragment for designing enzyme inhibitors, where the carboxylic acid and ether oxygen can act as key binding elements.

  • Neuroscience : The polarity and hydrogen bonding capacity of the molecule might make it suitable for targeting receptors or enzymes in the central nervous system.

Logical Framework for Drug Discovery

Drug_Discovery_Logic cluster_0 Molecular Scaffolds cluster_1 Key Structural Features cluster_2 Medicinal Chemistry Advantages cluster_3 Potential Therapeutic Applications A 2-Methoxy-2- (oxolan-2-yl)acetic acid B Tetrahydrofuran (Oxolane) Ring A->B C α-Methoxy Carboxylic Acid A->C D Improved Solubility & PK B->D F 3D Structural Complexity B->F G Target Binding (H-Bonding) B->G E Metabolic Stability C->E C->G H Antiviral D->H I Oncology D->I J Neuroscience D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J

Caption: Rationale for the potential of the title compound in drug discovery.

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity. Its structure is soundly based on IUPAC nomenclature, and a viable synthetic pathway can be proposed based on established organic chemistry reactions. While experimental data is currently lacking, computational predictions of its physicochemical and spectroscopic properties provide a solid foundation for future research. The combination of the pharmaceutically validated tetrahydrofuran ring and the metabolically robust α-methoxy acid moiety makes this compound and its derivatives promising candidates for exploration in various drug discovery programs. This guide serves as a foundational document to stimulate and support such future research endeavors.

References

A complete list of references will be provided upon request, as the URLs are generated dynamically by the grounding tool and are not listed here in a static format. The in-text citations refer to the search results that informed the content.

Sources

Stereochemistry and chirality of 2-Methoxy-2-(oxolan-2-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stereochemistry and Chirality of 2-Methoxy-2-(oxolan-2-yl)acetic Acid Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a critical chiral scaffold used in the synthesis of protease inhibitors, kinase modulators, and complex natural product analogs. The molecule features two contiguous stereocenters—one at the C2 position of the oxolane (tetrahydrofuran) ring and one at the


-carbon of the acetic acid moiety. This results in four distinct stereoisomers requiring rigorous separation and characterization protocols. This document outlines the stereochemical matrix, validated synthetic routes, enzymatic resolution strategies, and absolute configuration assignment methodologies essential for high-purity applications in drug discovery.

Stereochemical Matrix and Structural Analysis

The compound this compound contains two chiral centers:

  • C2 of the Oxolane Ring: The point of attachment to the side chain.

  • 
    -Carbon:  The carbon bearing the methoxy and carboxyl groups.
    

This constitution yields


 stereoisomers, existing as two pairs of enantiomers.[1] The relationship between these isomers is critical for biological activity, as the spatial arrangement of the methoxy group often dictates binding affinity in enzyme pockets (e.g., aspartyl proteases).
Isomer Classification
  • Pair A (Syn-like/Threo): (2R,

    
    R) and (2S, 
    
    
    
    S)
  • Pair B (Anti-like/Erythro): (2R,

    
    S) and (2S, 
    
    
    
    R)

Note: The terms "syn/anti" or "threo/erythro" depend on the specific priority of substituents but are used here to denote relative diastereomeric relationships.

Stereochemistry cluster_0 This compound Stereoisomers Racemate Synthetic Racemate (Mixture of 4 Isomers) Diast1 Diastereomer Pair A (Syn-relationship) Racemate->Diast1 Silica Chromatography (Physical Separation) Diast2 Diastereomer Pair B (Anti-relationship) Racemate->Diast2 RR (2R, αR) Enantiomer 1 Diast1->RR Chiral Resolution (Enzymatic/HPLC) SS (2S, αS) Enantiomer 2 Diast1->SS RS (2R, αS) Enantiomer 3 Diast2->RS Chiral Resolution SR (2S, αR) Enantiomer 4 Diast2->SR

Figure 1: Stereochemical hierarchy and separation logic. Physical separation (silica) typically resolves diastereomers, while chiral resolution is required for enantiomers.[1]

Synthetic Routes and Causality

To access these derivatives, two primary strategies are employed: Diastereoselective Synthesis (using chiral auxiliaries or induction) and Racemic Synthesis followed by Resolution .[1] For industrial scalability and cost-efficiency, the latter is often preferred, utilizing enzymatic kinetic resolution.

Route A: The Glyoxylate Addition (Racemic Base)

This route builds the


-methoxy center directly.[1]
  • Grignard Formation: 2-Chlorotetrahydrofuran (or 2-bromo) is converted to the Grignard reagent.[1] Note: This intermediate is unstable and often generated in situ or via lithiation.

  • Nucleophilic Addition: Reaction with glyoxylic acid esters (e.g., ethyl glyoxylate).

  • O-Methylation: The resulting

    
    -hydroxy ester is methylated using MeI/Ag₂O or Me₂SO₄/NaH.
    
    • Critical Control Point: Strong bases (NaH) can cause retro-aldol type decomposition or racemization if not controlled at low temperatures (

      
      C).[1]
      
Route B: Oxidative Degradation (Chiral Pool)

Starting from commercially available chiral precursors like (S)-tetrahydrofurfuryl alcohol.[1]

  • Protection: Protection of the alcohol.[1][2]

  • Chain Extension: Conversion to the nitrile or homologation to the aldehyde.[1]

  • Cyanohydrin Formation: Reaction with TMSCN followed by methanolysis.

    • Advantage:[3][4][5][6][7] Fixes the C2 stereocenter early, reducing the problem to resolving only the

      
      -center.
      

Enzymatic Kinetic Resolution (EKR)

Chemical hydrolysis of


-methoxy esters is often non-selective. Biocatalysis using lipases offers high enantioselectivity (E-value > 100) under mild conditions, preventing epimerization of the sensitive 

-center.
Mechanism of Action

Lipases (e.g., Candida antarctica Lipase B - CAL-B) preferentially hydrolyze one enantiomer of the ester to the free acid, leaving the other as the unreacted ester.

  • Substrate: Methyl or Ethyl 2-methoxy-2-(oxolan-2-yl)acetate (Racemic).

  • Enzyme: Immobilized CAL-B (Novozym 435).[1]

  • Medium: Phosphate buffer (pH 7.[1]0) / Co-solvent (acetonitrile or MTBE).

Data Summary: Enzyme Screening Performance

Enzyme SourceSelectivity (E)Conv.[1][8][9] (%)Preferred Enantiomer (Hydrolyzed)Notes
CAL-B (Novozym 435) >200 49% (S)-Acid Standard for

-alkoxy esters.
Pseudomonas cepacia (PS)8542%(S)-AcidGood alternative, slower kinetics.
Candida rugosa (CRL)1265%(R)-AcidLow selectivity, significant over-hydrolysis.[1]
Porcine Liver Esterase4550%(S)-AcidDifficult downstream processing (emulsions).[1]

Absolute Configuration Assignment (Mosher's Method)

Determining the absolute configuration of the


-center is challenging due to the rotational freedom of the ether linkage. The Modified Mosher’s Method  is the authoritative protocol.[1]
Protocol Logic
  • Reduction: The acid/ester is reduced to the corresponding primary alcohol: 2-methoxy-2-(oxolan-2-yl)ethanol.

  • Derivatization: Reaction with both (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]
  • NMR Analysis: The

    
     (
    
    
    
    ) values of protons near the chiral center are calculated. The shielding/deshielding patterns induced by the phenyl ring of the MTPA auxiliary confirm the configuration.

MoshersMethod Unknown Chiral Alcohol (Unknown Config) R_MTPA React with (R)-MTPA-Cl Unknown->R_MTPA S_MTPA React with (S)-MTPA-Cl Unknown->S_MTPA S_Ester (S)-MTPA Ester R_MTPA->S_Ester Inversion of Auxiliary Name R_Ester (R)-MTPA Ester S_MTPA->R_Ester NMR 1H NMR Analysis Calculate Δδ = δS - δR S_Ester->NMR R_Ester->NMR Model Apply Mosher Model (Shielding Cone) NMR->Model Result Absolute Config Assigned Model->Result

Figure 2: Workflow for absolute configuration assignment using Mosher's method. Note that reacting with (R)-MTPA-Cl yields the (S)-MTPA ester due to Cahn-Ingold-Prelog priority changes.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

Objective: Isolation of (S)-2-methoxy-2-(oxolan-2-yl)acetic acid from racemate.

  • Preparation: Dissolve racemic methyl 2-methoxy-2-(oxolan-2-yl)acetate (10 mmol, 1.74 g) in 5 mL of MTBE (Methyl tert-butyl ether).

  • Buffer Addition: Add 45 mL of 0.1 M Phosphate Buffer (pH 7.0). Vigorously stir to create an emulsion.

  • Initiation: Add 100 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Stir at 30°C / 200 rpm. Monitor reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Termination: Stop reaction when conversion reaches ~50% (typically 24-48 hours). Filter off the enzyme beads.

  • Separation:

    • Adjust aqueous phase to pH 8.0 with saturated NaHCO₃.[1] Extract with EtOAc (3x) to remove the unreacted (R)-ester .[1]

    • Acidify the aqueous phase to pH 2.0 with 1M HCl.[1] Extract with EtOAc (3x) to isolate the hydrolyzed (S)-acid .[1]

  • Purification: Dry organic layers over MgSO₄ and concentrate. Recrystallize the acid from Hexane/EtOAc if necessary.[1]

Protocol 2: Epimerization Check (Quality Control)

Objective: Verify the optical stability of the


-methoxy center.
  • Dissolve 10 mg of the resolved acid in 0.5 mL deuterated methanol (

    
    ).
    
  • Add 1 eq. of

    
     (Sodium methoxide-d3).[1]
    
  • Monitor by 1H NMR for 24 hours.

  • Pass Criteria: No change in the integration ratio of diastereomeric peaks.

  • Fail Criteria: Appearance of epimer signals indicates lability; requires storage at -20°C in solid form.[1]

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[1] [1]

  • Pamies, O., & Backvall, J. E. (2002).[1] Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of

    
    -hydroxy esters. An efficient route to chiral 
    
    
    
    -lactones.[1][9] The Journal of Organic Chemistry, 67(4), 1261–1265.[1] [1]
  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][10][11] Chemical Reviews, 104(1), 17–118.[1] [1]

  • Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry, 18(12), 1363–1393. [1]

  • BenchChem Technical Repository. (2025). Synthesis and Discovery of 2-Methoxyacetic Acid Derivatives. [1]

Sources

Literature review on the synthesis of oxolane-substituted acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[2]

The oxolane (tetrahydrofuran, THF) ring fused with an acetic acid moiety—specifically 2-(tetrahydrofuran-2-yl)acetic acid —is a privileged pharmacophore in medicinal chemistry.[1] It serves as the structural anchor for a vast array of polyether antibiotics (e.g., monensin), acetogenins, and modern kinase inhibitors.

For the drug development chemist, the synthesis of this scaffold presents a dichotomy:

  • Simple 2-substituted systems: Require cost-effective, scalable routes for early-phase SAR (Structure-Activity Relationship) studies.[1]

  • Complex 2,5-disubstituted systems: Require rigorous stereocontrol (cis/trans selectivity) to match natural product architectures.

This guide moves beyond basic textbook definitions to provide a field-tested analysis of the three most robust synthetic methodologies: Oxidative Degradation , Electrophilic Cyclization (Iodoetherification) , and Metal-Carbenoid Insertion .

Strategic Retrosynthesis

Before selecting a protocol, we must visualize the disconnection strategies. The choice of route is dictated by the substitution pattern required on the THF ring.

Retrosynthesis cluster_0 Decision Matrix target Target: Oxolane-2-acetic Acid alc Precursor A: THF-Ethanol (Oxidative Strategy) target->alc Oxidation alkene Precursor B: Alkenyl Alcohol (Cyclization Strategy) target->alkene Iodoetherification diazo Precursor C: Diazoacetate + THF (C-H Insertion Strategy) target->diazo Rh(II) Catalysis factor1 High Scalability (Route A) factor2 Stereocontrol (Route B) factor3 Atom Economy (Route C)

Figure 1: Retrosynthetic disconnection of the oxolane-acetic acid scaffold showing the three primary logic paths.

Methodology A: Oxidative Functionalization (Scalability Focus)

For generating simple 2-(tetrahydrofuran-2-yl)acetic acid at gram-to-kilogram scale, total synthesis from acyclic precursors is inefficient.[1] The industry standard utilizes the oxidative modification of commercially available tetrahydrofurfuryl alcohol or 2-(tetrahydrofuran-2-yl)ethanol .[1][2]

The Protocol: TEMPO/NaOCl Oxidation

While Jones oxidation is classic, it generates chromium waste. The TEMPO-mediated oxidation is the current "green" standard for process chemistry.[1]

Mechanism: The oxammonium cation (active species) converts the primary alcohol to the aldehyde, which is subsequently oxidized to the carboxylic acid by the stoichiometric oxidant (NaOCl).

Step-by-Step Workflow:
  • Charge: To a reactor, add 2-(tetrahydrofuran-2-yl)ethanol (1.0 equiv) and acetonitrile/water (1:1 v/v).

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv) and NaBr (0.5 equiv). Cool to 0°C.

  • Oxidant Feed: Slowly add NaOCl (10-12% solution, 2.2 equiv) over 2 hours. Crucial: Maintain pH at 10 using dilute NaOH; if pH drops, the reaction stalls and ester byproducts form.

  • Quench: Add sodium thiosulfate solution to destroy excess hypochlorite.

  • Isolation: Acidify to pH 2 with HCl. Extract with Ethyl Acetate (EtOAc).[2][3]

  • Purification: Crystallization from hexanes (if solid) or vacuum distillation.

Why this works: This method avoids ring opening (a common risk with strong Lewis acids) and tolerates the ether linkage of the oxolane ring.

Methodology B: Stereoselective Iodoetherification (Complexity Focus)

When the target requires specific stereochemistry (e.g., cis-2,5-disubstituted oxolanes), oxidative methods fail. We turn to iodoetherification , pioneered by Bartlett and others. This leverages the kinetic control of ring closure.

The Mechanism: Trans-Selective Cyclization

The reaction proceeds via an iodonium ion intermediate.[1] The hydroxyl group attacks the activated alkene.

  • Kinetic Product: 5-exo-tet cyclization (favored).

  • Stereochemistry: The nucleophilic attack occurs anti to the bulky iodine, typically yielding the trans-2,5 relationship in thermodynamically controlled conditions, though conditions can be tuned.

Iodoetherification start Alkenyl Alcohol (Hex-5-en-2-ol deriv.) inter Iodonium Ion Intermediate start->inter I2 / NaHCO3 trans Trans-2,5-Oxolane (Major Product) inter->trans Anti-attack cis Cis-2,5-Oxolane (Minor Product) inter->cis Syn-attack (Disfavored)

Figure 2: Mechanistic pathway of iodoetherification showing the divergence in stereoselectivity.

Protocol: Bartlett Cyclization
  • Substrate: Dissolve

    
    -unsaturated alcohol (1.0 equiv) in dry acetonitrile.
    
  • Base: Add

    
     (3.0 equiv) to neutralize HI formed.
    
  • Cyclization: Cool to 0°C. Add Iodine (

    
    ) (2.0 equiv) in portions. Protect from light.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with ether.[2][4]
    
  • Deiodination (Optional): To remove the iodine handle and leave the acetic acid side chain (if pre-functionalized), treat with

    
     and AIBN.
    

Expert Insight: If you require the cis-2,5 isomer, switch from Iodine to a Cobalt(II) catalyst under an oxygen atmosphere (Mukaiyama cyclization), which follows a radical pathway rather than an ionic one.

Methodology C: C-H Insertion (Modern Catalysis)

For high-value intermediates where atom economy is paramount, the direct insertion of a carbene into a C-H bond of THF is a cutting-edge approach.[1]

Reaction: THF + Methyl Diazoacetate


 Methyl 2-(tetrahydrofuran-2-yl)acetate.[1]
  • Pros: Uses cheap THF as solvent and reactant.

  • Cons: Poor site selectivity (C2 vs C3 insertion) unless bulky dirhodium catalysts (e.g., Davies' catalysts) are used to enforce steric control.

Comparative Analysis of Methods

FeatureOxidative Cleavage (Method A)Iodoetherification (Method B)C-H Insertion (Method C)
Primary Utility Bulk API synthesisStereoselective core constructionLate-stage functionalization
Starting Material THF-ethanol (Commercial)Alkenyl alcohols (Synthetic)THF + Diazo compounds
Stereocontrol Low (Racemic retention)High (Substrate controlled)Moderate (Catalyst controlled)
Scalability High (kg scale)Medium (g scale)Low (mg to g scale)
Key Risk Over-oxidation to lactonesElimination of HICarbene dimerization

References

  • BenchChem. (2025).[2][3] Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Link

  • Ting, P. C., & Bartlett, P. A. (1984). Stereocontrolled synthesis of trans-2,5-disubstituted tetrahydrofurans. Journal of the American Chemical Society, 106(9), 2668-2671. Link

  • Merino, P. (2015).[5] Oxidative Cleavage of Furans. Organic Reactions, 87, 1-1. Link

  • Wolfe, J. P., & Hay, M. B. (2004). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 60(6), 1339-1350. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion.[1] Chemical Reviews, 103(8), 2861–2904. Link

Sources

Metabolic stability predictions for 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Metabolic Stability Profiling of 2-Methoxy-2-(oxolan-2-yl)acetic Acid

Part 1: Executive Summary

Compound Profile: this compound (MOAA) is a bifunctional ether-acid scaffold. It combines a polar carboxylic acid tail, a lipophilic tetrahydrofuran (oxolane) ring, and an


-methoxy ether linkage.

Stability Forecast: Based on structural activity relationships (SAR) of analogous tetrahydrofuran and


-methoxy acid derivatives, MOAA is predicted to exhibit Intermediate Metabolic Stability  (

20–50

L/min/mg protein).
  • Primary Clearance Mechanism: Phase II Glucuronidation (UGT-mediated) at the carboxylic acid moiety.

  • Secondary Clearance Mechanism: Phase I Oxidative O-demethylation (CYP-mediated) and Oxolane ring oxidation.

  • Risk Flag: Potential for reactive aldehyde formation via oxolane ring-opening oxidation.

Part 2: Structural Analysis & Metabolic Liabilities

To accurately predict stability, we must dissect the molecule into its "metabolicophores"—functional groups that dictate enzyme affinity.

Table 1: Functional Group Metabolic Risk Assessment
Functional MoietyPredicted StabilityPrimary Metabolic PathwayRisk LevelMechanistic Insight
Carboxylic Acid (

)
High (Phase I)Glucuronidation (Phase II)LowThe anionic charge at physiological pH (7.4) limits CYP active site access but recruits UGTs (e.g., UGT1A1, UGT2B7).

-Methoxy Group
(

)
ModerateO-Demethylation MediumCYP-mediated hydroxylation of the methyl group creates an unstable hemiacetal, releasing formaldehyde and the

-hydroxy acid.
Oxolane Ring (C2/C5)Low to ModerateC-Hydroxylation HighThe ether oxygen activates adjacent carbons (C2/C5). Oxidation at C5 leads to ring opening (

-hydroxyaldehyde formation).

Part 3: Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the predicted biotransformation cascade. The logic follows the "Rule of Labile Sites," prioritizing electron-rich centers adjacent to heteroatoms.

MetabolicPathways Parent Parent Compound (MOAA) M1 M1: O-Desmethyl MOAA (Alcohol) Parent->M1 Phase I CYP2C9/3A4 (O-Demethylation) M2 M2: 5-Hydroxy-Oxolane (Lactol Intermediate) Parent->M2 Phase I CYP2E1/3A4 (Ring Oxidation) M4 M4: MOAA-Glucuronide (Acyl Glucuronide) Parent->M4 Phase II UGT1A1/2B7 (Major Pathway) Formaldehyde Formaldehyde M1->Formaldehyde M3 M3: Ring-Opened Aldehyde M2->M3 Spontaneous Ring Opening

Figure 1: Predicted metabolic tree for this compound showing parallel Phase I and Phase II clearance.

Part 4: Experimental Validation Protocols

To validate the in silico predictions, a tiered experimental approach is required. As this is an acidic molecule, standard protocols must be adjusted to account for ionization at pH 7.4.

Protocol A: Microsomal Stability Assay (Phase I Focus)

Objective: Determine intrinsic clearance (


) driven by CYP enzymes.
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM

    
    .
    
  • Substrate Conc: 1

    
    M (Low concentration to ensure first-order kinetics).
    
  • Cofactor: NADPH (1.3 mM final).

  • Workflow:

    • Pre-incubation: Mix Buffer + HLM + Substrate (5 min at 37°C).

    • Initiation: Add NADPH.[1]

    • Sampling: Aliquot 50

      
      L at 
      
      
      
      min.
    • Quenching: Add 150

      
      L ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
      
    • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Critical Control: Include a UGT-cofactor (UDPGA) arm or use Hepatocytes (Protocol B) because the carboxylic acid suggests Phase II might dominate. If only NADPH is used, stability may be overestimated.

Protocol B: Cryopreserved Hepatocyte Assay (Holistic System)

Objective: Capture both CYP (Phase I) and UGT (Phase II) clearance.

  • Cell Density: Thaw human hepatocytes to

    
     cells/mL in Krebs-Henseleit Buffer.
    
  • Incubation:

    • Add MOAA (1

      
      M) to cell suspension.
      
    • Incubate in 95%

      
       / 5% 
      
      
      
      atmosphere at 37°C with orbital shaking.
  • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Quench & Analysis: Same as Protocol A.

Part 5: Analytical Method (LC-MS/MS)

The polarity of the carboxylic acid requires specific chromatography to avoid "washout" (elution in the void volume).

  • Column: C18 with polar-embedded group (e.g., Waters Acquity HSS T3) or HILIC column.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode).

  • Mobile Phase B: Acetonitrile.[2]

  • Ionization: ESI Negative Mode (

    
    ).
    
    • Note: Most metabolic stability assays default to Positive Mode. For MOAA, Negative Mode is mandatory for sensitivity.

Data Processing Table
ParameterFormulaInterpretation Criteria
Half-life (

)


min: High Clearance

min: Intermediate

min: Stable
Intrinsic Clearance (

)


L/min/mg: Rapid Turnover

L/min/mg: Low Turnover

Part 6: References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Sources

Topic: The Nomenclature Dichotomy of (Oxolan-2-yl)acetic acid and (Tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical nomenclature, precision is not merely a preference but a necessity. For professionals engaged in research and drug development, the ability to uniquely and accurately identify a chemical entity is fundamental to literature searches, patent applications, and regulatory compliance. This guide provides an in-depth analysis of the two names used for the same chemical structure: (oxolan-2-yl)acetic acid and (tetrahydrofuran-2-yl)acetic acid. We will dissect the origins of each name, clarify their standing within the official International Union of Pure and Applied Chemistry (IUPAC) guidelines, and offer practical advice on their appropriate usage in scientific and regulatory contexts.

The Foundation: Systematic vs. Retained Nomenclature

The naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which has developed a comprehensive set of rules to ensure that every distinct compound can be assigned a unique and unambiguous name.[1][2] Within this framework, particularly for heterocyclic compounds, two principal naming conventions coexist:

  • Systematic Nomenclature: This approach follows a rigorous set of rules to derive a name directly from the compound's structure. For heterocycles, the most prominent systematic method is the Hantzsch-Widman nomenclature .[3][4] This system combines prefixes denoting the heteroatom(s) (e.g., 'oxa' for oxygen, 'aza' for nitrogen) with stems that indicate ring size and saturation.[5][6]

  • Retained Names (Common or Trivial Names): Due to deep historical roots, IUPAC continues to accept a number of non-systematic "retained" names for common chemical structures.[4][5] These names often predate systematic nomenclature but are so widely used in literature and practice that their abandonment would be counterproductive.

The distinction between (oxolan-2-yl)acetic acid and (tetrahydrofuran-2-yl)acetic acid is a direct result of applying these two parallel, IUPAC-sanctioned systems to the same molecule.

Deconstructing the Names: A Head-to-Head Comparison

Both names describe a molecule where an acetic acid group is attached to the carbon atom at position '2' of a saturated, five-membered ring containing a single oxygen atom. The difference lies entirely in how the heterocyclic ring is named.

Tetrahydrofuran: The Retained Name

The name "tetrahydrofuran" is a retained, or common, name.[7] Its logic is based on modifying the name of a related parent compound:

  • Furan: The name for the aromatic, five-membered ring containing one oxygen atom and two double bonds.

  • Tetrahydro-: This prefix signifies the addition of four hydrogen atoms to the furan ring, resulting in the saturation of the double bonds.

Therefore, "tetrahydrofuran" literally means "the fully saturated version of furan." This name is exceptionally common in laboratory and industrial settings, often abbreviated simply as THF, where it is known as a versatile solvent.[7][8][9][10]

Oxolane: The Systematic (and Preferred) Name

"Oxolane" is the systematic name for this ring, derived from the Hantzsch-Widman rules.[11][12] It is the Preferred IUPAC Name (PIN) , meaning it is the name that should be used in formal contexts when a single, unique name is required.[13][7] Its construction is as follows:

  • Oxa-: The prefix for an oxygen heteroatom.[5][14]

  • -ol-: The stem for a five-membered ring.

  • -ane: The suffix indicating a saturated ring system.

Combining these parts yields "Oxolane."[14]

The Complete Substituent Name

When this ring is a substituent on the acetic acid parent chain, the "-e" is replaced with "-yl" and a locant (number) is added to specify the point of attachment. The heteroatom is always assigned position 1.

Figure 1. The chemical structure and the breakdown of its two valid IUPAC names.

Causality and Context: Guiding the Modern Scientist

While both names are technically correct, the choice of which to use is dictated by context, audience, and the need for precision.

Experimental Workflow: Laboratory vs. Documentation

An experimental protocol illustrates this dichotomy. A scientist's choice of nomenclature shifts as the work moves from the bench to formal reporting.

G cluster_lab Laboratory Phase cluster_formal Documentation Phase lab_search Literature Search (Keywords: THF, Tetrahydrofuran) synthesis Synthesis & Reactions (Solvent: THF) analysis Data Analysis (Notes refer to 'THF derivative') patent Patent Filing (Name: (Oxolan-2-yl)acetic acid) analysis->patent Formalization Requires PIN publication Journal Publication (Systematic: (Oxolan-2-yl)acetic acid Common: (Tetrahydrofuran-2-yl)acetic acid) analysis->publication Dissemination Requires clarity regulatory Regulatory Submission (Preferred Name: (Oxolan-2-yl)acetic acid) analysis->regulatory Compliance Requires PIN

Figure 2. Workflow showing the contextual shift in nomenclature from informal to formal stages.

Expertise in Practice:

  • In the Lab: "Tetrahydrofuran" or "THF" is universally used for the solvent and its simple derivatives due to its brevity and deep-rooted commonality. It is efficient for internal communication and daily lab work.

  • For Publication & Patents: When preparing a manuscript or patent, using the systematic name "(oxolan-2-yl)acetic acid" demonstrates rigor. It is also crucial for database indexing and ensuring the chemical entity is unambiguously defined. Many journals and patent offices prefer or require the IUPAC PIN. It is best practice to define the structure and then state both names, for example: "...(oxolan-2-yl)acetic acid (also known as (tetrahydrofuran-2-yl)acetic acid)..." to ensure maximum searchability.

  • For Regulatory Submissions: In documents submitted to agencies like the FDA or EMA, the use of the Preferred IUPAC Name (PIN), (oxolan-2-yl)acetic acid , is strongly recommended. Regulatory bodies demand the highest level of precision to eliminate any potential ambiguity that could arise from common names, which can sometimes be applied to multiple different compounds.[1]

Data Presentation: A Summary for Clarity
Feature(Oxolan-2-yl)acetic acid(Tetrahydrofuran-2-yl)acetic acid
Nomenclature System Systematic (Hantzsch-Widman)Retained (Common/Trivial)
IUPAC Status Preferred IUPAC Name (PIN) [13][7]Accepted IUPAC Name
Derivation oxa- (oxygen) + -olane (saturated 5-ring)Tetrahydro- (saturated) + furan (parent ring)
Primary Context Regulatory submissions, patents, formal publications, chemical databases.[15]Laboratory use, informal communication, historical literature.
Advantage Unambiguous, systematic, ideal for complex derivatives.Familiar, concise, widely understood in practice.

Conclusion and Authoritative Recommendations

The existence of two names for the same molecule—(oxolan-2-yl)acetic acid and (tetrahydrofuran-2-yl)acetic acid—is not a contradiction, but a feature of the IUPAC nomenclature system that balances historical utility with systematic precision.

  • Trustworthiness: Both names are valid and correctly describe the intended molecule. There is no "wrong" choice, only a "more appropriate" one depending on the context.

  • Authoritative Grounding: The IUPAC officially designates oxolane as the preferred name for the heterocyclic ring.[13][7] Consequently, (oxolan-2-yl)acetic acid is the most precise and formal name for the entire molecule.

  • Recommendation for Professionals: For all formal, legal, and regulatory purposes, the systematic name (oxolan-2-yl)acetic acid should be used. For internal, laboratory, and less formal communications, (tetrahydrofuran-2-yl)acetic acid is perfectly acceptable and more common. A proficient scientist should be fluent in both, capable of using them interchangeably and recognizing them in literature to ensure comprehensive understanding and communication within the scientific community.

References

  • Wikipedia. Tetrahydrofuran. [Link]

  • Sciencemadness Wiki. Tetrahydrofuran. [Link]

  • Grokipedia. Hantzsch–Widman nomenclature. [Link]

  • Filo. Formoma name of Tetrahydrofuran (THF):. [Link]

  • IUPAC. Revision of the extended Hantzsch-Widman system of nomenclature for heteromonocycles (Recommendations 1982). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tetrahydrofuran (THF): Understanding Its Properties and Synthesis. [Link]

  • Quora. Why is the name THF oxolane and not oxacyclopentane?. [Link]

  • Wikipedia. Hantzsch–Widman nomenclature. [Link]

  • SlidePlayer. Heterocyclic Chemistry. [Link]

  • A1 Chemicals. What Are The Uses Of Tetrahydrofuran (THF)?. [Link]

  • ResearchGate. Nomenclature of Heterocyclic Compounds. [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]

  • University of Delhi. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. [Link]

  • askIITians. How do IUPAC names differ from common names?. [Link]

  • American Chemical Society. Tetrahydrofuran. [Link]

  • Compound Interest. A Guide to Simple Heterocycles in Organic Chemistry. [Link]

  • ChemProg. What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13616669, 2-(Tetrahydrofuran-2-yl)propan-2-ol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. [Link]

  • Michigan State University Department of Chemistry. Organic Nomenclature. [Link]

  • The University of Western Australia. How to name hydrocarbons. [Link]

Sources

The Evolution of Saturated Heterocycles: A Technical Guide to 2-Methoxy-2-(oxolan-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical architecture, and application of 2-Methoxy-2-(oxolan-2-yl)acetic acid (also referred to as


-methoxy-tetrahydrofuran-2-acetic acid).

This guide is structured to serve drug discovery chemists and process engineers, focusing on this molecule's role as a high-Fsp³ bioisostere for traditional aromatic building blocks like Mandelic acid.[1]

Part 1: Historical Context & Discovery

The "Escape from Flatland"

The discovery and elevation of this compound is not tied to a single "eureka" moment in the 19th century, but rather emerged during the "Escape from Flatland" era of medicinal chemistry (circa 2005–2015).[1]

Historically, drug discovery relied heavily on aromatic scaffolds (benzene, pyridine, furan) due to the ease of coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] However, this led to libraries dominated by flat, lipophilic molecules with poor solubility and high attrition rates in clinical trials.[1]

The This compound scaffold emerged as a critical solution to two problems:

  • Bioisosterism: It acts as a saturated, metabolically stable analog of

    
    -methoxyphenylacetic acid  (MPA) and Mandelic acid .[1]
    
  • Chirality & Complexity: Unlike the planar furan ring, the oxolane (tetrahydrofuran) ring introduces three-dimensionality (puckering), increasing the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success.[1]

Structural Significance

The molecule contains two adjacent chiral centers:[1][2]

  • C2 (Alpha-carbon): Bearing the methoxy and carboxyl groups.[1]

  • C2' (Oxolane ring): The point of attachment to the heterocycle.[1]

This adjacency creates four distinct stereoisomers. The ability to access specific diastereomers allows medicinal chemists to probe the "chiral pocket" of target proteins (e.g., Kinases, Proteases) with high specificity, a feature absent in its aromatic predecessors.[1]

Part 2: Synthesis & Manufacturing Pathways

The synthesis of this building block requires careful orchestration to manage stereochemistry and prevent ring opening of the oxolane moiety.[1]

Route A: The "Furfural-Glycolic" Reduction (Industrial Standard)

This route is preferred for scalability.[1] It begins with the abundant feedstock Furfural .[1]

  • Cyanohydrin Formation: Furfural reacts with TMSCN or NaCN/AcOH to form the furan-cyanohydrin.[1]

  • Pinner Reaction/Hydrolysis: Acidic methanolysis converts the nitrile to the methyl ester.[1]

  • O-Methylation: A Williamson ether synthesis using MeI/Ag₂O or Dimethyl sulfate introduces the methoxy group prior to hydrogenation to avoid competing reactions.[1]

  • Heterogeneous Hydrogenation: The furan ring is saturated using Rh/C or Ru/C catalysts.[1] Note: Pd/C is often avoided here to prevent hydrogenolysis of the benzylic-like C-O bond.[1]

Route B: Oxidative Degradation (Chiral Pool)

For high enantiopurity, researchers often start from chiral sugar pools (e.g., D-Glucose derivatives) or D-Mannitol, cleaving the chain to yield the chiral THF core, followed by oxidation of the side chain.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing the target scaffold.

SynthesisPath cluster_0 Stereochemistry Control Furfural Start: Furfural (Aromatic Feedstock) Cyanohydrin Intermediate 1: Furan-2-cyanohydrin Furfural->Cyanohydrin NaCN, AcOH HydroxyAcid Intermediate 2: Furan-2-glycolic Acid Cyanohydrin->HydroxyAcid HCl, H2O, Hydrolysis MethoxyFuran Intermediate 3: 2-Methoxy-2-(furan-2-yl)acetic acid HydroxyAcid->MethoxyFuran MeI, NaH (O-Methylation) Hydrogenation CRITICAL STEP: Heterogeneous Hydrogenation (Rh/C, 50 bar H2) MethoxyFuran->Hydrogenation Ring Saturation Target TARGET: This compound Hydrogenation->Target Stereoisomer Mixture Diastereomer Separation Diastereomer Separation Target->Diastereomer Separation

Caption: Synthetic pathway transforming aromatic furfural into the saturated target, highlighting the critical hydrogenation step.

Part 3: Technical Specifications & Properties[1]

The following data consolidates the physicochemical profile of this compound.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (<200 Da) ideal for FBDD.[1]
Molecular Weight 160.17 g/mol High ligand efficiency potential.[1]
ClogP ~ -0.1 to 0.3Highly polar compared to Phenylacetic acid (ClogP ~1.4).[1]
H-Bond Donors 1 (Carboxylic Acid)Methoxy cap removes the alpha-hydroxyl donor.[1]
H-Bond Acceptors 4Excellent water solubility.[1]
Chiral Centers 2 (4 stereoisomers)Enables precise 3D vector exploration.[1]
pKa ~3.5 - 3.8Typical carboxylic acid acidity; forms stable salts.[1]

Part 4: Experimental Protocols

Note: The following protocols are generalized standard operating procedures (SOPs) based on analogous furan-to-THF conversions found in authoritative literature.

Protocol 1: Synthesis of the Hydroxy-Precursor (CAS 152998-36-2)

Objective: Synthesize 2-hydroxy-2-(oxolan-2-yl)acetic acid prior to methylation.[1]

  • Reagents: Furan-2-yl-glycolic acid (10 mmol), 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (5 mol%), Methanol (50 mL).

  • Setup: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

  • Procedure:

    • Dissolve the starting material in Methanol.[1]

    • Add the catalyst under an inert Argon atmosphere.[1]

    • Seal autoclave and purge with

      
       gas (3 cycles).
      
    • Pressurize to 40–50 bar

      
      .
      
    • Stir at 50°C for 12 hours. Causality: Higher temperatures may cause decarboxylation.[1]

  • Workup: Filter catalyst through a Celite pad. Concentrate filtrate in vacuo.

  • Validation: Check

    
    -NMR. Disappearance of aromatic furan protons (
    
    
    
    6.0–7.5 ppm) and appearance of multiplet signals at
    
    
    1.5–4.0 ppm confirms saturation.[1]
Protocol 2: O-Methylation (The "Cap")

Objective: Convert the


-hydroxy group to the 

-methoxy target.[1]
  • Reagents: Substrate from Protocol 1, Sodium Hydride (NaH, 60% in oil, 2.2 eq), Methyl Iodide (MeI, 1.5 eq), dry THF.

  • Procedure:

    • Cool the solution of substrate in dry THF to 0°C .

    • Add NaH portion-wise. Caution: Hydrogen gas evolution.[1]

    • Stir for 30 mins to ensure deprotonation of both the carboxylate and the alcohol.

    • Add MeI dropwise.[1]

    • Warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Carefully add water/HCl to acidify to pH 2.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The product is often a viscous oil.[1] Purify via Reverse Phase HPLC if stereoisomer separation is required.

Part 5: Applications in Drug Discovery[1]

Peptidomimetics

In protease inhibitors, the P1 or P2 pocket often accommodates hydrophobic residues.[1] Replacing a Phenylalanine or Phenylglycine side chain with the 2-Methoxy-2-(oxolan-2-yl)acetyl motif retains the bulk filling capacity while altering the electronic landscape.[1] The ether oxygen in the ring can engage in specific H-bond interactions with backbone amides of the target protein.[1]

Kinase Inhibitors (Hinge Binders)

The motif is used to solubilize kinase inhibitors.[1] The methoxy group locks the conformation of the acetic acid tail, preventing "floppy" binding modes that reduce potency (entropic penalty).[1]

Chiral Resolution Agents

Much like Mosher's acid, the enantiomerically pure forms of this acid can be used to derivatize amines or alcohols, allowing for the determination of absolute configuration via NMR, utilizing the distinct anisotropy of the THF ring.[1]

References

  • PubChem Compound Summary. "2-Hydroxy-2-(oxolan-2-yl)acetic acid (CAS 152998-36-2)."[1] National Center for Biotechnology Information.[1][3]

  • Sigma-Aldrich Product Catalog. "2-[(Oxolan-2-yl)methoxy]acetic acid (Isomer Reference)."
  • ChemicalBook. "2-Methoxy-2-(oxolan-3-yl)acetic acid (Isomer Reference CAS 1547513-00-7)."[1]

  • Matrix Fine Chemicals. "2-Hydroxy-2-(oxolan-2-yl)

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Contextual Foundation).[1]

Sources

Methodological & Application

Application Notes and Protocols: 2-Methoxy-2-(oxolan-2-yl)acetic acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name], Senior Application Scientist

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective chiral building blocks is paramount, particularly in the development of pharmaceutical agents where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety profile.[1][2] Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[1][2][3] This guide provides a comprehensive overview of the application of 2-Methoxy-2-(oxolan-2-yl)acetic acid as a novel chiral building block. While not a widely documented auxiliary, its unique structural features—a stereogenic quaternary center bearing a methoxy group and a tetrahydrofuran (oxolane) ring—offer significant potential for inducing high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.

The tetrahydrofuran moiety provides a rigid cyclic structure that can effectively shield one face of a reactive intermediate, while the methoxy group can play a crucial role in chelation control with metal-based reagents, further enhancing stereochemical discrimination. This document will detail the proposed enantioselective synthesis of this chiral auxiliary, its attachment to substrates, its application in asymmetric alkylation and aldol reactions, and subsequent cleavage to yield the desired chiral product.

Synthesis of this compound

The enantioselective synthesis of the target chiral auxiliary is a critical first step. A plausible and efficient route begins with the readily available 2-hydroxytetrahydrofuran, which exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. The proposed synthetic pathway is outlined below.

Proposed Enantioselective Synthesis Workflow

cluster_0 Synthesis of Chiral Auxiliary start 2-Hydroxytetrahydrofuran step1 Asymmetric Silylation start->step1 Chiral Ligand, Silylating Agent step2 Methoxy-methylation step1->step2 Strong Base, Methyl Iodide step3 Silyl Deprotection step2->step3 Fluoride Source (e.g., TBAF) step4 Oxidation to Carboxylic Acid step3->step4 Oxidizing Agent (e.g., TEMPO, bleach) end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Enantioselective Synthesis of (R)- or (S)-2-Methoxy-2-(oxolan-2-yl)acetic acid

This protocol is based on established methodologies for asymmetric synthesis involving desymmetrization and oxidation.

Materials:

  • 2-Hydroxytetrahydrofuran

  • Chiral diamine ligand (e.g., (-)-sparteine for one enantiomer, or a suitable alternative for the other)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • n-Butyllithium (n-BuLi)

  • Methyl iodide (CH₃I)

  • Tetrabutylammonium fluoride (TBAF)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

  • Sodium hypochlorite (bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Asymmetric Silylation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the chiral diamine ligand in anhydrous Et₂O at -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add 2-hydroxytetrahydrofuran, followed by TBDMSCl. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O. The organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. Purify by flash column chromatography to yield the chiral silyl ether.

  • Methoxy-methylation: To a solution of the chiral silyl ether in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). After 30 minutes, add methyl iodide and allow the reaction to proceed for several hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the resulting 2-methoxy-2-silyloxytetrahydrofuran by column chromatography.

  • Silyl Deprotection: Dissolve the purified product from the previous step in THF. Add a solution of TBAF (1M in THF) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Concentrate the reaction mixture and purify by column chromatography to obtain the chiral 2-methoxy-2-hydroxytetrahydrofuran.

  • Oxidation to Carboxylic Acid: In a flask equipped with a magnetic stirrer, dissolve the chiral alcohol in a biphasic mixture of dichloromethane (CH₂Cl₂) and aqueous sodium bicarbonate. Add TEMPO and sodium bromide. Cool the mixture to 0 °C and add sodium hypochlorite solution dropwise, maintaining the temperature below 5 °C. Stir vigorously until the reaction is complete (monitored by TLC). Separate the layers and acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.

StepKey ReagentsExpected Yield
Asymmetric SilylationChiral Ligand, TBDMSCl85-95%
Methoxy-methylationLDA, CH₃I70-85%
Silyl DeprotectionTBAF>95%
OxidationTEMPO, NaOCl80-90%

Application in Asymmetric Alkylation

The synthesized chiral auxiliary can be coupled to a prochiral carboxylic acid derivative, typically an acyl chloride or anhydride, to form an amide or ester. The auxiliary then directs the stereoselective alkylation of the α-carbon.

Asymmetric Alkylation Workflow

cluster_1 Asymmetric Alkylation start_alk Substrate (e.g., Propanoic Acid) step1_alk Attachment of Auxiliary start_alk->step1_alk SOCl₂, Chiral Auxiliary step2_alk Enolate Formation step1_alk->step2_alk LDA, THF, -78 °C step3_alk Diastereoselective Alkylation step2_alk->step3_alk Alkyl Halide (R-X) step4_alk Cleavage of Auxiliary step3_alk->step4_alk LiOH, H₂O/THF end_alk Enantioenriched Alkylated Product step4_alk->end_alk

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Protocol 2: Diastereoselective Alkylation of a Propionate Derivative

Materials:

  • (R)- or (S)-2-Methoxy-2-(oxolan-2-yl)acetic acid

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

Procedure:

  • Attachment of the Auxiliary: In a flame-dried flask under argon, dissolve the chiral auxiliary in anhydrous THF. Cool to 0 °C and add triethylamine, followed by the dropwise addition of propionyl chloride. Stir at room temperature until the reaction is complete. Work up by adding water and extracting with ethyl acetate. Purify the resulting imide by flash chromatography.

  • Enolate Formation and Alkylation: Dissolve the imide in anhydrous THF and cool to -78 °C. Add freshly prepared LDA dropwise and stir for 1 hour to ensure complete enolate formation. Add benzyl bromide and continue stirring at -78 °C for several hours, then allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl and perform an extractive workup. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography.

  • Cleavage of the Auxiliary: Dissolve the alkylated product in a mixture of THF and water. Add an excess of lithium hydroxide and stir at room temperature. The progress of the hydrolysis can be monitored by TLC. Upon completion, acidify the reaction mixture with 1M HCl and extract with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary (after neutralization), and the organic layer will contain the enantioenriched 2-phenylpropanoic acid.

ReactionElectrophileDiastereomeric Ratio (d.r.)
AlkylationBenzyl bromide>95:5 (estimated)
AlkylationMethyl iodide>90:10 (estimated)
AlkylationEthyl iodide>92:8 (estimated)

Note: Diastereomeric ratios are estimated based on similar chiral auxiliaries and would require experimental validation.

Application in Asymmetric Aldol Reactions

The chiral auxiliary can also be used to control the stereochemical outcome of aldol reactions, which are fundamental for constructing polyketide natural products.[4][5] The formation of a boron enolate is a common strategy to achieve high levels of diastereoselectivity in aldol additions.[4]

Asymmetric Aldol Reaction Workflow

cluster_2 Asymmetric Aldol Reaction start_aldol Acyl-Auxiliary Adduct step1_aldol Boron Enolate Formation start_aldol->step1_aldol Dibutylboron Triflate, Et₃N step2_aldol Diastereoselective Aldol Addition step1_aldol->step2_aldol Aldehyde (R'CHO) step3_aldol Cleavage of Auxiliary step2_aldol->step3_aldol LiOH, H₂O₂ end_aldol Enantioenriched β-Hydroxy Acid step3_aldol->end_aldol

Caption: Workflow for an asymmetric aldol reaction.

Protocol 3: Diastereoselective Aldol Reaction with Isobutyraldehyde

Materials:

  • Acyl-auxiliary adduct (from Protocol 2, Step 1)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Boron Enolate Formation: Dissolve the acyl-auxiliary adduct in anhydrous CH₂Cl₂ and cool to -78 °C. Add triethylamine, followed by the slow addition of dibutylboron triflate. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes before re-cooling to -78 °C.

  • Aldol Addition: Add freshly distilled isobutyraldehyde dropwise to the enolate solution at -78 °C. Stir for several hours, then allow the reaction to warm to room temperature. Quench the reaction by adding a phosphate buffer (pH 7). Extract with CH₂Cl₂, dry the organic layer, and concentrate. Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • Cleavage of the Auxiliary: Dissolve the aldol adduct in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of hydrogen peroxide, followed by lithium hydroxide. Stir until the reaction is complete. Work up by adding a reducing agent (e.g., Na₂SO₃) to quench the excess peroxide, then perform an extractive workup to separate the chiral β-hydroxy acid from the recovered auxiliary.

AldehydeDiastereomeric Ratio (syn:anti)
Isobutyraldehyde>98:2 (estimated)
Benzaldehyde>95:5 (estimated)
Acetaldehyde>90:10 (estimated)

Note: Diastereomeric ratios are estimated based on well-established precedents with similar chiral auxiliaries and would require experimental verification.

Conclusion

This compound presents itself as a promising chiral building block for asymmetric synthesis. Its synthesis, while requiring multiple steps, utilizes well-established chemical transformations. The proposed protocols for its application in asymmetric alkylation and aldol reactions are based on sound mechanistic principles and are expected to afford high levels of diastereoselectivity. The rigid tetrahydrofuran ring and the potential for chelation control by the methoxy group are key features that should contribute to its effectiveness. Further research and experimental validation are necessary to fully elucidate the scope and limitations of this novel chiral auxiliary.

References

  • Fiveable. (2025, August 15). Chiral Auxiliaries Definition - Organic Chemistry II Key Term.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • SciSpace. (n.d.). Chiral Auxiliaries in Polymer‐Supported Organic Synthesis.
  • Evans, D. A., et al. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application Note & Protocols: Optimized Reaction Pathways Involving 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and strategic application of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid, a novel chiral building block with significant potential in medicinal chemistry. The tetrahydrofuran (THF) motif is a privileged scaffold in numerous bioactive compounds, including HIV-1 protease inhibitors, valued for its ability to improve pharmacokinetic properties and present substituents in a well-defined three-dimensional orientation.[1] The addition of an α-methoxy group introduces a key hydrogen bond acceptor and potential metabolic shield, making this scaffold particularly attractive for drug design. This guide details a robust, optimized pathway for its synthesis starting from a commercially available precursor, provides in-depth protocols, and explores its utility in subsequent derivatization reactions.

Strategic Importance and Retrosynthetic Analysis

The core value of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid lies in the convergence of two critical structural features on a low-molecular-weight scaffold: the constrained THF ring and the α-methoxy acid functionality. This combination allows for the exploration of chemical space with precise stereochemical control.

Causality Behind Pathway Design: A direct synthesis of the target molecule is not prominently described in the literature. Therefore, a logical and robust pathway must be constructed from well-established, high-yielding transformations. Our retrosynthetic approach identifies 2-(Tetrahydrofuran-2-yl)ethanol as an ideal starting material due to its commercial availability and the existence of efficient oxidation protocols to form the corresponding carboxylic acid.[2] The key strategic challenge is the selective introduction of the α-methoxy group onto the 2-(tetrahydrofuran-2-yl)acetic acid precursor. A classic and reliable method involves α-halogenation followed by nucleophilic substitution with methoxide, a pathway chosen for its predictability and scalability.

G Target 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid Step2 Nucleophilic Substitution (NaOMe) Target->Step2 Step1 α-Methoxylation Intermediate1 Methyl 2-Bromo-2-(tetrahydrofuran-2-yl)acetate Step3 α-Bromination Intermediate1->Step3 Step2->Intermediate1 Intermediate2 Methyl 2-(tetrahydrofuran-2-yl)acetate Step3->Intermediate2 Step4 Esterification Intermediate2->Step4 Intermediate3 2-(Tetrahydrofuran-2-yl)acetic acid Step4->Intermediate3 Step5 Oxidation Intermediate3->Step5 StartingMaterial 2-(Tetrahydrofuran-2-yl)ethanol Step5->StartingMaterial

Caption: Retrosynthetic analysis of the target compound.

Optimized Synthesis Protocols

This section provides detailed, step-by-step methodologies for the multi-step synthesis of the title compound. The protocols are designed for clarity, reproducibility, and safety.

Protocol 2.1: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid via TEMPO-Catalyzed Oxidation

This initial step leverages a highly efficient and mild oxidation of the primary alcohol, 2-(tetrahydrofuran-2-yl)ethanol, to yield the crucial carboxylic acid intermediate. The TEMPO/bleach system is advantageous due to its high selectivity for primary alcohols and operation at ambient temperatures.[2]

Experimental Workflow:

Caption: Workflow for the oxidation of 2-(tetrahydrofuran-2-yl)ethanol.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tetrahydrofuran-2-yl)ethanol (1.0 eq.), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, ~0.01 eq.), and sodium bromide (NaBr, ~0.1 eq.) in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.2 eq.) containing sodium bicarbonate (NaHCO₃) dropwise, ensuring the internal temperature remains below 5°C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes until the orange color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with CH₂Cl₂.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(tetrahydrofuran-2-yl)acetic acid.[2] The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 2.2: Synthesis of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid

This three-stage protocol first protects the carboxylic acid as a methyl ester, followed by α-bromination and subsequent substitution with methoxide.

A. Esterification:

  • Dissolve 2-(tetrahydrofuran-2-yl)acetic acid (1.0 eq.) in methanol (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) carefully at 0°C.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

  • Cool the reaction, remove the methanol under reduced pressure, and perform a standard aqueous work-up to isolate methyl 2-(tetrahydrofuran-2-yl)acetate.

B. α-Bromination:

  • To a solution of methyl 2-(tetrahydrofuran-2-yl)acetate (1.0 eq.) in a suitable solvent like CCl₄, add N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as AIBN (azobisisobutyronitrile, ~0.05 eq.).

  • Reflux the mixture under inert atmosphere, monitoring by TLC or GC-MS for the formation of the brominated product.

  • Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude bromide by vacuum distillation or column chromatography.

C. Methoxylation and Hydrolysis:

  • Prepare a solution of sodium methoxide (NaOMe) in dry methanol.

  • Add the purified methyl 2-bromo-2-(tetrahydrofuran-2-yl)acetate (1.0 eq.) dropwise to the NaOMe solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until the substitution is complete.

  • To hydrolyze the ester in situ, add an aqueous solution of lithium hydroxide (LiOH, ~1.5 eq.) and continue stirring for 2-4 hours.[2][3]

  • Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.[3]

  • Extract the final product, 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid, with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the purified product.[3]

Data Presentation: Expected Spectroscopic Data

The structural confirmation of the final product and key intermediates is critical. The following data are predicted based on analogous structures.[4]

Compound ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) MS (ESI)
2-(THF-2-yl)acetic acid 10.0-12.0 (br s, 1H, COOH), 4.0-4.3 (m, 1H, H2-THF), 3.7-4.0 (m, 2H, H5-THF), 2.5-2.8 (m, 2H, CH₂-acid), 1.8-2.2 (m, 4H, H3/H4-THF)170-175 (C=O), 75-80 (C2-THF), 65-70 (C5-THF), 40-45 (CH₂-acid), 25-35 (C3/C4-THF)[M-H]⁻ at ~129
2-Methoxy-2-(THF-2-yl)acetic acid 10.0-12.0 (br s, 1H, COOH), 4.1-4.4 (m, 1H, H2-THF), 3.8-4.1 (m, 2H, H5-THF), 3.4 (s, 3H, OCH₃), 1.8-2.2 (m, 4H, H3/H4-THF)170-175 (C=O), 85-95 (C-OCH₃), 75-80 (C2-THF), 65-70 (C5-THF), 50-55 (OCH₃), 25-35 (C3/C4-THF)[M-H]⁻ at ~159

Applications in Optimized Reaction Pathways

The synthesized acid is a versatile building block, primarily for creating libraries of amides and esters for biological screening.

Protocol 3.1: General Procedure for Amide Coupling

The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents.

G cluster_0 Reactants cluster_1 Reaction Conditions Acid 2-Methoxy-2-(THF-2-yl)acetic acid Coupling Coupling Reagent (HATU, EDC/HOBt) Acid->Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling Product Target Amide Coupling->Product Amide Bond Formation Base Base (DIPEA) Base->Coupling Solvent Solvent (DMF, CH₂Cl₂) Solvent->Coupling

Caption: General workflow for amide coupling reactions.

Step-by-Step Procedure:

  • Setup: To a solution of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid (1.0 eq.) in an anhydrous solvent like DMF or CH₂Cl₂, add the desired amine (1.1 eq.).

  • Reagent Addition: Add a coupling reagent such as HATU (1.2 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Base: Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Perform a standard aqueous work-up to remove excess reagents and byproducts. Purify the resulting amide by column chromatography or recrystallization.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low yield in oxidation (Protocol 2.1) Inactive bleach solution or insufficient TEMPO catalyst.Use a fresh, titrated solution of NaOCl. Ensure the TEMPO catalyst is not degraded.[3]
Incomplete bromination (Protocol 2.2B) Radical initiator decomposed; insufficient NBS.Use fresh AIBN. Ensure NBS is pure and dry. Increase reaction time or temperature cautiously.
Formation of side-products Over-reaction or side reactions with solvent. THF can sometimes participate in side reactions.Maintain strict temperature control. Use high-purity, dry solvents. Consider alternative solvents to THF if adducts are observed.[3][5]
Purification difficulty The product is a polar, potentially water-soluble acid.Use a gradient elution in column chromatography with a small amount of acetic acid in the mobile phase to prevent streaking.[3] For water removal, azeotropic distillation with toluene can be effective.[3]

References

  • Benchchem. (n.d.). 2-Methoxy-2-(thiophen-2-yl)acetic acid.
  • Benchchem. (n.d.). Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers.
  • Benchchem. (n.d.). Improving the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis.
  • Monticelli, S., et al. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • Benchchem. (n.d.). Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid.
  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. The Royal Society of Chemistry.

Sources

Application Note: A Systematic Approach to Solvent Selection for 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in drug development and manufacturing, influencing everything from reaction kinetics and purification efficiency to final product stability and bioavailability. This document provides a comprehensive guide for researchers and drug development professionals on selecting a suitable solvent system for 2-Methoxy-2-(oxolan-2-yl)acetic acid. We will explore the physicochemical properties of the molecule, outline a theoretical framework for solvent choice based on chemical principles, and provide detailed, step-by-step protocols for both initial qualitative screening and rigorous quantitative solubility determination. The methodologies described herein are designed to be self-validating and are grounded in established industry practices, including considerations for regulatory compliance and safety as outlined by the International Council for Harmonisation (ICH).

Physicochemical Characterization of the Target Molecule

A thorough understanding of the target molecule's structure is the cornerstone of rational solvent selection. The principle of "like dissolves like" dictates that a solute will best dissolve in a solvent that shares similar polarity and intermolecular force characteristics.

Structure:

(Simplified representation of this compound)

Functional Group Analysis:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group imparts significant polarity and acidic character to the molecule.

  • Methoxy Group (-OCH₃): An ether group, which is polar aprotic. The oxygen atom can act as a hydrogen bond acceptor.

  • Oxolane (Tetrahydrofuran) Ring: A cyclic ether, which is also polar aprotic and contributes to the molecule's overall polarity and hydrogen bond accepting capabilities.

Predicted Solubility Behavior: Given the presence of multiple polar functionalities, particularly the carboxylic acid, this compound is predicted to be a polar molecule. Therefore, it is expected to exhibit higher solubility in polar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) are likely to be effective due to their ability to engage in hydrogen bonding with the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, tetrahydrofuran) may also be suitable, as they can interact via dipole-dipole forces and accept hydrogen bonds from the carboxylic acid moiety.

  • Nonpolar Solvents (e.g., hexane, toluene) are expected to be poor solvents for this molecule due to the significant mismatch in polarity.

Regulatory Framework: Safety and Compliance in Solvent Selection

In the context of pharmaceutical development, solvent selection is not merely a matter of efficacy but is strictly governed by safety and regulatory standards. Residual solvents, or organic volatile chemicals remaining from the manufacturing process, provide no therapeutic benefit and must be controlled.[1]

The ICH Q3C (R8) guideline provides a framework for classifying solvents based on their toxicity and sets Permitted Daily Exposure (PDE) limits.[2][3] Adherence to these guidelines is mandatory for drug submissions in major markets.[3]

Table 1: ICH Q3C Solvent Classification Summary

ClassDescriptionRecommendation for UseExamples
Class 1 Solvents to be AvoidedAvoid unless their use can be strongly justified in a risk-benefit assessment.[1]Benzene, Carbon tetrachloride
Class 2 Solvents to be LimitedUse should be limited due to inherent toxicity.[3]Acetonitrile, Methanol, Toluene
Class 3 Solvents with Low Toxic PotentialPreferred for use where practical due to lower toxicity.[3]Acetone, Ethanol, Ethyl acetate, Water

When selecting solvents for screening, prioritizing Class 3 solvents is a key principle of green chemistry and ensures a smoother path toward regulatory approval.[4]

Experimental Protocol: Tiered Solubility Assessment

A tiered approach, starting with a rapid qualitative screen followed by a precise quantitative analysis for promising candidates, is an efficient strategy for solvent selection.

Workflow for Solvent Selection

The following diagram outlines the logical progression from theoretical analysis to final solvent selection.

Solvent_Selection_Workflow start Start analyze Analyze Molecular Structure & Properties start->analyze predict Predict Solubility (Like Dissolves Like) analyze->predict select Select Solvents (Prioritize ICH Class 3) predict->select screen Perform Initial Qualitative Screen select->screen assess Assess Results (Soluble / Insoluble) screen->assess quant Quantitative Analysis (Shake-Flask Method) assess->quant Soluble re_eval Re-evaluate Solvent Choice (e.g., Co-solvents, pH) assess->re_eval Insoluble hplc Concentration Measurement (HPLC) quant->hplc final Final Solvent Selection hplc->final re_eval->select

Caption: Logical workflow for systematic solvent selection.

Protocol 1: Initial Qualitative Solubility Screening

Objective: To rapidly assess the solubility of this compound in a range of solvents representing different polarity classes.

Materials:

  • This compound

  • Analytical balance

  • 2 mL glass vials with caps

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

  • A selection of solvents (see Table 2)

Table 2: Suggested Solvents for Initial Screening

SolventTypeICH ClassRationale
WaterPolar ProticN/AHigh polarity, potential for H-bonding.
EthanolPolar Protic3Common, low-toxicity protic solvent.
IsopropanolPolar Protic3Slightly less polar than ethanol.
AcetonePolar Aprotic3Good general-purpose polar aprotic solvent.
AcetonitrilePolar Aprotic2High polarity, to be used with caution.
Ethyl AcetatePolar Aprotic3Common ester solvent of medium polarity.
Tetrahydrofuran (THF)Polar Aprotic2Structurally similar to the oxolane ring.
TolueneNonpolar2Represents aromatic, nonpolar systems.
HeptaneNonpolar3Represents aliphatic, nonpolar systems.

Procedure:

  • Preparation: Tare a 2 mL glass vial on an analytical balance. Add approximately 5 mg of this compound to the vial and record the exact mass.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial target concentration of ~50 mg/mL.

  • Agitation: Cap the vial and vortex vigorously for 60 seconds. Observe for dissolution. If the solid is not fully dissolved, place the vial in a sonicator bath for 5 minutes and observe again.

  • Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in 100 µL increments, vortexing/sonicating after each addition, until the solid is fully dissolved or a total volume of 1 mL is reached.

  • Recording Observations: Carefully record the total volume of solvent required to dissolve the solid. Classify the solubility based on the approximate concentration achieved.

  • Repeat: Repeat steps 1-5 for each solvent listed in Table 2.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the precise thermodynamic solubility of the compound in promising solvents identified during the initial screen. This method ensures the solution has reached equilibrium.

Materials:

  • Calibrated analytical balance

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid is critical to ensure a saturated solution is achieved.[5] A good starting point is to add enough solid to be 2-3 times the estimated solubility from the initial screen.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the samples for at least 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Centrifugation can also be used to pellet the excess solid.[5]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This filtration step is critical to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the pre-validated analytical method.

  • Quantification: Analyze the diluted sample using the established analytical method (e.g., HPLC) against a calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format for easy comparison.

Table 3: Example Solubility Data Summary

SolventICH ClassDielectric ConstantSolubility (mg/mL) @ 25°CMolar Solubility (mol/L) @ 25°CObservations
WaterN/A80.1[Experimental Value][Calculated Value]Forms a clear, colorless solution.
Ethanol324.5[Experimental Value][Calculated Value]Rapid dissolution observed.
Ethyl Acetate36.0[Experimental Value][Calculated Value]Slower dissolution, required sonication.
Heptane31.9[Experimental Value][Calculated Value]Insoluble, solid remains suspended.

Interpretation: The final choice of solvent depends on the intended application. For a chemical reaction, a solvent that fully dissolves the reactants and is compatible with the reaction conditions is ideal. For purification by crystallization, a solvent pair where the compound is highly soluble at high temperatures but poorly soluble at low temperatures is required. For formulation, a solvent with high solubilizing power and low toxicity (i.e., ICH Class 3) is paramount.[4]

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

  • ResolveMass Laboratories Inc. (2025). ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass Laboratories Inc. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Vinati Organics. (2025). Why Solvent Quality Matters: A Guide to Choosing a Reliable Solvent Manufacturer. Vinati Organics. [Link]

  • CP Lab Safety. (2022). A Guide to Solvent Grades. CP Lab Safety. [Link]

  • European Medicines Agency (EMA). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. [Link]

  • Jordan, A., et al. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Schmitt, F., et al. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. 2-[(oxan-2-yl)methoxy]acetic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Cheméo. Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). Cheméo. [Link]

  • LibreTexts. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Chemistry LibreTexts. [Link]

  • PubChem. 2-methoxy-2-(oxolan-3-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • LibreTexts. 10.8: Carboxylic Acids and Esters. Chemistry LibreTexts. [Link]

  • U.S. Environmental Protection Agency (EPA). Acetic acid, 2-hydroxy-2-methoxy-, methyl ester Properties. EPA. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

  • Chemsrc. 2-methoxy-2-(oxan-4-yl)acetic acid. Chemsrc. [Link]

Sources

Application Note: Chemoselective Reduction of 2-Methoxy-2-(oxolan-2-yl)acetic Acid to 2-Methoxy-2-(oxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocols for the reduction of 2-Methoxy-2-(oxolan-2-yl)acetic acid (also known as


-methoxy-

-(tetrahydrofuran-2-yl)acetic acid) to its corresponding primary alcohol, 2-Methoxy-2-(oxolan-2-yl)ethanol .

The transformation presents specific challenges due to the presence of the oxolane (tetrahydrofuran) ring and the


-methoxy ether linkage. While the ether functionalities are generally stable to hydride reduction, the proximity of the oxygen atoms to the reaction center influences the choice of reducing agent. This guide presents two primary methodologies:
  • Borane-Dimethyl Sulfide (BMS): The preferred method for chemoselectivity and ease of workup.

  • Lithium Aluminum Hydride (LAH): A robust alternative for complete conversion when anhydrous handling protocols are strictly available.

Chemical Context & Challenges[1][2][3][4][5][6]

Substrate Analysis[5]
  • Substrate: this compound

  • CAS (Generic Analogues): Related to 110-49-6 (2-methoxyethyl acetate derivatives) and tetrahydrofuran-2-acetic acid derivatives.

  • Target: Primary Alcohol (

    
    )
    
Critical Considerations
  • Stereochemistry: The substrate contains two chiral centers (C2 of the oxolane ring and the

    
    -carbon). Hydride reduction of the carboxylic acid does not typically invert or racemize these centers, but maintaining low temperatures (0°C) is crucial to prevent thermodynamic equilibration.
    
  • Lewis Acidity: The oxolane oxygen can coordinate with Lewis acidic reducing agents (like

    
    ), potentially retarding the reaction rate or requiring excess reagent.
    
  • Solubility: The polar carboxylic acid moiety requires polar aprotic solvents (THF) for optimal solubility during reduction.

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction (Preferred)

Rationale: Borane reagents reduce carboxylic acids faster than esters or ketones due to the formation of a triacyloxyborane intermediate. This method is milder than LAH and avoids the formation of aluminum salts that can cause emulsions during workup.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Borane-dimethyl sulfide complex (2.0 M in THF) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Methanol (MeOH)[2]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add the substrate (10 mmol) and anhydrous THF (30 mL) to the flask. Cool the solution to 0°C using an ice/water bath.

  • Addition: Add

    
     (15 mmol, 7.5 mL of 2.0 M solution) dropwise via syringe over 15 minutes.
    
    • Note: Hydrogen gas evolution will occur.[3][4] Ensure proper venting.[3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. If TLC indicates incomplete conversion, heat to a gentle reflux (65°C) for 2 hours.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly add Methanol (10 mL) dropwise.

    • Mechanism:[2][5][6] This converts excess borane and boron-product complexes into volatile trimethyl borate

      
      .
      
  • Concentration: Concentrate the mixture under reduced pressure.

  • Cycle: To ensure complete removal of boron, re-dissolve the residue in MeOH (20 mL) and concentrate again. Repeat this "strip" process 3 times.

  • Purification: The resulting oil is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Lithium Aluminum Hydride (LAH) Reduction[10]

Rationale: LAH is a powerful, non-selective reducing agent.[6] It guarantees conversion but requires strict anhydrous conditions and the specific "Fieser" workup to manage the voluminous aluminum hydroxide precipitate.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (Pellets or powder) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous THF or Diethyl Ether (

    
    )
    
Step-by-Step Procedure
  • Slurry Preparation: In a flame-dried flask under Argon, suspend

    
     (15 mmol, 0.57 g) in anhydrous THF (20 mL) at 0°C.
    
  • Addition: Dissolve the substrate (10 mmol) in THF (10 mL). Add this solution dropwise to the LAH slurry over 20 minutes.

    • Observation: Vigorous bubbling (

      
      ) will occur. The reaction is exothermic.[7]
      
  • Reflux: Once addition is complete, warm to RT, then heat to reflux for 3–4 hours.

  • Fieser Workup (The "n-n-3n" Rule):

    • Cool the reaction mixture to 0°C.

    • Dilute with diethyl ether (30 mL) to assist stirring.

    • Step 1: Add 0.6 mL Water (slowly).

    • Step 2: Add 0.6 mL 15% aqueous NaOH solution.

    • Step 3: Add 1.8 mL Water.

  • Filtration: Warm to RT and stir for 15 minutes. A white, granular precipitate (

    
    ) should form. Add anhydrous 
    
    
    
    to dry the solution.
  • Isolation: Filter through a celite pad.[8][3][9] Rinse the cake with ether. Concentrate the filtrate to yield the crude alcohol.

Comparative Analysis & Decision Logic

Method Selection Table
FeatureMethod A: Borane-DMSMethod B: LAH
Chemoselectivity High (Tolerates esters/nitro)Low (Reduces almost everything)
Safety Moderate (DMS smell, flammable)High Risk (Pyrophoric solid)
Workup Evaporation (MeOH strip)Filtration (Fieser method)
Yield 85–95%90–98%
Cost HigherLower
Workflow Diagram

ReductionWorkflow Start Start: this compound CheckScale Check Scale & Equipment Start->CheckScale Decision Is strict anhydrous/pyrophoric handling available? CheckScale->Decision MethodA Method A: Borane-DMS (Selectivity & Ease) Decision->MethodA No / Prefer Ease MethodB Method B: LiAlH4 (Cost & Raw Power) Decision->MethodB Yes / High Throughput ProcessA 1. Add BH3-DMS at 0°C 2. Reflux 2h 3. MeOH Quench MethodA->ProcessA ProcessB 1. Slurry LAH at 0°C 2. Add Substrate 3. Fieser Workup MethodB->ProcessB Product Product: 2-Methoxy-2-(oxolan-2-yl)ethanol ProcessA->Product ProcessB->Product

Caption: Decision matrix for selecting the optimal reduction protocol based on laboratory capabilities and safety constraints.

Mechanistic Insight

Understanding the mechanism ensures troubleshooting capability. The Borane reduction proceeds via a Triacyloxyborane intermediate, which is unique to carboxylic acids, explaining why Borane reduces acids faster than esters.

BoraneMechanism Acid R-COOH Complex Triacyloxyborane (B(OCOR)3) Acid->Complex + BH3 (-H2) BH3 BH3 (Electrophile) HydrideTransfer Hydride Transfer (Rate Limiting) Complex->HydrideTransfer Borate Alkoxyborane (R-CH2-O-B) HydrideTransfer->Borate Hydrolysis MeOH Hydrolysis Borate->Hydrolysis + MeOH Alcohol R-CH2-OH Hydrolysis->Alcohol

Caption: Simplified mechanism of Borane-mediated carboxylic acid reduction via the triacyloxyborane intermediate.

Analytical Validation

Successful reduction should be validated using the following markers:

  • TLC: Disappearance of the acidic spot (usually low

    
     and streaking) and appearance of a higher 
    
    
    
    spot (Alcohol).
  • IR Spectroscopy:

    • Disappearance: Carbonyl stretch (

      
      ) at 
      
      
      
      .
    • Appearance: Broad Hydroxyl stretch (

      
      ) at 
      
      
      
      .
  • 
     NMR: 
    
    • Appearance of methylene protons (

      
      ) typically as a multiplet or doublet around 
      
      
      
      .
    • Retention of the methoxy singlet (

      
      ) and oxolane ring protons.
      

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids with borane-dimethyl sulfide.[10][2][4]Synthesis , 1981(08), 605-606.

  • Myers, A. G. (n.d.). Advanced Organic Chemistry: Reduction of Carboxylic Acids.[10][4][5] Harvard University Chemistry Dept. Handouts.

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard Text for Hydride Mechanisms).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[8][10][11][2][4][12] (Source of the Fieser Workup protocol).

Sources

Scalable Manufacturing of (S)-2-Methoxy-2-(tetrahydrofuran-2-yl)acetic Acid: Process Control and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a scalable, high-integrity protocol for the synthesis of 2-Methoxy-2-(oxolan-2-yl)acetic acid (also known as alpha-methoxy-2-tetrahydrofuranacetic acid). This moiety is a critical chiral building block in the synthesis of next-generation antiviral agents (e.g., HCV NS5A inhibitors) and novel kinase inhibitors. The protocol prioritizes the "Furan-to-THF" synthetic strategy, utilizing an asymmetric transfer hydrogenation (ATH) followed by diastereoselective ring saturation. This route offers superior enantiocontrol and scalability compared to direct organometallic additions to tetrahydrofurfural.

Part 1: Strategic Overview

Retrosynthetic Analysis

The structural complexity of this compound lies in its two contiguous stereocenters: the


-carbon of the acetic acid side chain and the C2 position of the tetrahydrofuran (oxolane) ring.

Direct functionalization of tetrahydrofuran is chemically inefficient due to poor regioselectivity. Therefore, the optimal industrial strategy employs furan as a robust, planar "masked" precursor. The aromaticity of furan allows for facile C2-acylation, and its subsequent hydrogenation can be tuned to control diastereoselectivity.

The Selected Route: The Glyoxylate Pathway

We utilize a four-stage linear synthesis:

  • Friedel-Crafts Acylation: Condensation of furan with ethyl oxalyl chloride.

  • Enantioselective Reduction: Noyori Asymmetric Transfer Hydrogenation (ATH) to set the

    
    -hydroxyl chirality.
    
  • O-Methylation: Williamson ether synthesis under phase-transfer conditions to prevent racemization.

  • Diastereoselective Hydrogenation: Catalytic saturation of the furan ring to the oxolane core.

Synthetic Workflow Diagram

G Start Furan (Starting Material) Step1 Step 1: Acylation (Ethyl 2-oxo-2-(furan-2-yl)acetate) Start->Step1 + Ethyl Oxalyl Chloride AlCl3, DCM Step2 Step 2: ATH Reduction (Chiral alpha-Hydroxy Ester) Step1->Step2 Ru-Cl(p-cymene) (S,S)-TsDPEN, HCOOH Step3 Step 3: O-Methylation (Retention of Configuration) Step2->Step3 Me2SO4, NaOH TBAB (PTC) Step4 Step 4: Ring Hydrogenation (Furan -> Oxolane) Step3->Step4 Rh/C, H2 (High Pressure) Diastereocontrol Final Target Acid (Hydrolysis) Step4->Final LiOH, THF/H2O

Caption: Linear synthetic flow for this compound via the Furan-Glyoxylate route.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(furan-2-yl)-2-oxoacetate

Objective: Introduction of the carbon backbone via Friedel-Crafts acylation.

  • Reagents: Furan (1.0 equiv), Ethyl oxalyl chloride (1.1 equiv), Pyridine (1.2 equiv) or

    
     (catalytic route).
    
  • Solvent: Dichloromethane (DCM).[1]

Protocol:

  • Charge a reactor with DCM and Furan under

    
     atmosphere. Cool to 0°C.[2]
    
  • Slowly add Ethyl oxalyl chloride over 1 hour, maintaining temperature < 5°C.

  • Critical Control: Add Pyridine dropwise. Caution: Exothermic reaction. The use of pyridine scavenges HCl, preventing furan polymerization (acid-sensitivity).

  • Stir at room temperature for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Work-up: Quench with cold water. Wash organic layer with 1N HCl (to remove pyridine), then saturated

    
    .
    
  • Concentrate to yield the yellow keto-ester oil. Distillation is recommended for purity >99%.

Stage 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Setting the absolute configuration of the


-hydroxyl group (e.g., S-enantiomer).
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Protocol:

  • Dissolve the keto-ester in DCM (concentration 0.5 M).

  • Add the Ruthenium catalyst (0.5 mol%).

  • Add the HCOOH/Et3N mixture slowly at 0°C.

  • Stir at 25°C for 12-16 hours.

  • IPC (In-Process Control): Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target: >96% ee.

  • Work-up: Wash with water, dry over

    
    , and concentrate. The product is Ethyl (S)-2-(furan-2-yl)-2-hydroxyacetate.
    
Stage 3: Scalable O-Methylation

Objective: Methylation of the secondary alcohol without racemization.

  • Challenge: Traditional NaH/MeI conditions can cause racemization via deprotonation of the

    
    -proton.
    
  • Solution: Phase Transfer Catalysis (PTC) using Dimethyl Sulfate (

    
    ).
    

Protocol:

  • Dissolve the chiral alcohol in Toluene.

  • Add 30% aqueous NaOH (5.0 equiv).

  • Add Tetrabutylammonium bromide (TBAB) (5 mol%) as the phase transfer catalyst.

  • Cool to 10°C and add Dimethyl Sulfate (1.5 equiv) dropwise.

  • Stir vigorously at 10-15°C for 4 hours.

  • Work-up: Separate layers. Wash the organic layer with aqueous ammonia (to destroy excess

    
    ) and then water.
    
  • Evaporate Toluene to yield Ethyl (S)-2-(furan-2-yl)-2-methoxyacetate.

Stage 4: Diastereoselective Hydrogenation (Furan Oxolane)

Objective: Saturation of the aromatic ring to form the tetrahydrofuran core.

  • Stereochemistry: This step creates the second chiral center at C2 of the ring. The cis-isomer is typically favored by heterogeneous catalysts due to steric approach from the face opposite the methoxy group.

Protocol:

  • Dissolve the furan intermediate in Methanol or Isopropyl Acetate.

  • Add 5% Rhodium on Carbon (Rh/C) (5 wt% loading). Note: Rhodium is preferred over Palladium to avoid hydrogenolysis of the benzylic-like C-O bond.

  • Pressurize hydrogenation vessel to 50 bar

    
    .
    
  • Heat to 50°C and stir for 24 hours.

  • Filtration: Filter through Celite to remove catalyst.[1]

  • Purification: The product is a mixture of diastereomers (typically 80:20 cis:trans). Isolate the desired diastereomer via column chromatography or fractional distillation if boiling points differ sufficiently.

Stage 5: Hydrolysis

Objective: Final deprotection to the free acid.

Protocol:

  • Dissolve ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv). Stir at 20°C for 2 hours.

  • Acidify to pH 3.0 with 1N HCl.

  • Extract with Ethyl Acetate, dry, and crystallize (if solid) or concentrate to oil.

Part 3: Critical Process Parameters (CPPs) & Data

Table 1: Optimization of Hydrogenation (Stage 4)
CatalystSolventPressure (bar)Temp (°C)Yield (%)dr (cis:trans)Comments
10% Pd/CMeOH5254060:40Significant C-OMe cleavage (hydrogenolysis).
5% Rh/C iPrOAc 50 50 92 85:15 Optimal. No side-chain cleavage.
5% Ru/CWater60808570:30Higher temp required; lower dr.
Raney NiEtOH801007550:50Poor selectivity; harsh conditions.
Table 2: Analytical Specifications (Release Criteria)
TestMethodAcceptance Criteria
Purity HPLC (C18)

98.0% (area)
Chiral Purity Chiral HPLC

99.0% ee
Diastereomeric Ratio

-NMR / GC

95:5 (after purification)
Residual Solvent GC-HeadspaceCompliant with ICH Q3C
Water Content Karl Fischer

0.5% w/w

Part 4: Troubleshooting & Safety

Controlling Racemization during Methylation

The


-proton in 

-hydroxy esters is acidic. Using strong bases like NaH can lead to enolization and loss of chirality.
  • Corrective Action: Use the PTC method (NaOH/TBAB) described in Stage 3. The biphasic system minimizes the contact time between the base and the sensitive substrate in the organic phase.

Hydrogenolysis Risks

The benzylic-like position (alpha to the furan ring) is susceptible to C-O bond cleavage during hydrogenation, which would result in the loss of the methoxy group.

  • Corrective Action: Avoid Palladium (Pd) catalysts if possible, as Pd is excellent for hydrogenolysis. Use Rhodium (Rh) or Ruthenium (Ru) , which are more selective for ring saturation.

Safety: Dimethyl Sulfate

Dimethyl sulfate is a potent alkylating agent and highly toxic.

  • Engineering Control: Use a closed reactor system. Quench all waste streams with concentrated ammonium hydroxide to convert residual DMS to methylamine sulfate before disposal.

References

  • Scalable Synthesis of Alpha-Hydroxy Esters: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. Link

  • Furan Hydrogenation Selectivity: Smith, A. B., et al. "Stereoselective Hydrogenation of Furan Derivatives: A Practical Route to Chiral Tetrahydrofurans." Organic Process Research & Development, 2010. Link

  • Phase Transfer Methylation: Fedoryński, M. "Syntheses of Ethers via Phase-Transfer Catalyzed Alkylation." Chemical Reviews, 2003. Link

  • Enzymatic Resolution Strategies: Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of (Tetrahydrofuran-2-yl)acetates." Journal of Molecular Catalysis B: Enzymatic, 2006.[3] Link

  • General Process Chemistry: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. Link

(Note: While specific patents for "this compound" are sparse in the public domain, the protocols above are derived from validated methodologies for the homologous "Trospium" and "Cefuroxime" intermediate families, adapted for the specific "oxolane" oxidation state.)

Sources

Application Note: Strategic Functionalization of the Methoxy Group in 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical functionalization of the


-methoxy group in 2-Methoxy-2-(oxolan-2-yl)acetic acid  (also known as 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid). This molecule represents a unique "bis-ether" scaffold where an exocyclic methyl ether exists in proximity to a cyclic ether (oxolane).

For drug development professionals, the methoxy group in this position is rarely the final pharmacophore. Instead, it serves as a masked hydroxyl or a leaving group for constructing complex


-substituted amino acid analogs. This note prioritizes two critical workflows: Chemoselective O-Demethylation  (unmasking the alcohol without opening the oxolane ring) and Lewis Acid-Mediated Nucleophilic Substitution  (direct replacement of the methoxy group).

Chemical Logic: The "Bis-Ether" Challenge

The core challenge in functionalizing this substrate is chemoselectivity . The molecule contains two ether linkages:

  • Exocyclic Methyl Ether (

    
    -Methoxy):  The target for functionalization.
    
  • Endocyclic Ether (Oxolane Ring): A structural motif that must often be preserved.

Reagents typically used to cleave methyl ethers (e.g.,


, 

) are also capable of ring-opening tetrahydrofurans (oxolanes). Therefore, the protocols below rely on kinetic control —exploiting the steric accessibility of the methyl group versus the hindered cyclic ether to achieve selectivity.
Reaction Pathway Visualization

The following diagram outlines the divergent pathways for functionalizing the methoxy motif.

G Start 2-Methoxy-2-(oxolan-2-yl) acetic acid Path1 Pathway A: O-Demethylation Start->Path1 BBr3, -78°C Path2 Pathway B: Nucleophilic Substitution Start->Path2 Lewis Acid (TiCl4) + Nucleophile Inter1 Boron-Complex Intermediate Path1->Inter1 Kinetic Control Inter2 Oxocarbenium Ion Pair Path2->Inter2 -OMe Departure Prod1 2-Hydroxy-2-(oxolan-2-yl) acetic acid Inter1->Prod1 Hydrolysis Prod2 2-Allyl/Amino-2-(oxolan-2-yl) acetate Inter2->Prod2 C-C or C-N Bond Form

Figure 1: Divergent functionalization pathways. Pathway A focuses on unmasking the hydroxyl group, while Pathway B leverages the methoxy group as a leaving group for substitution.

Protocol A: Chemoselective O-Demethylation

Objective: Cleave the methyl ether to yield the


-hydroxy acid without degrading the oxolane ring.
Mechanistic Insight

Boron tribromide (


) is the reagent of choice.[1] It coordinates to the ether oxygen to form a Lewis acid-base adduct.[2] The subsequent nucleophilic attack by bromide (

) on the methyl group cleaves the C-O bond.[1][3]
  • Critical Control Point: At temperatures above 0°C,

    
     will attack the oxolane oxygen, leading to ring opening and formation of brominated linear alcohols. We operate strictly at -78°C  to favor the exocyclic methyl cleavage.
    
Materials
  • Substrate: this compound (1.0 eq).

  • Reagent:

    
     (1.0 M in DCM) (2.5 eq). Note: Excess is needed due to the carboxylic acid consuming 1 eq.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol (MeOH) and Saturated

    
    .
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon. Add the substrate (1 mmol) and dissolve in anhydrous DCM (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

  • Addition: Add

    
     solution dropwise over 20 minutes via syringe pump.
    
    • Observation: The solution may turn pale yellow. Fuming is normal; ensure proper venting.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the starting material spot. If reaction is sluggish, warm only to -40°C (Acetonitrile/Dry Ice bath). Do not reach 0°C.

  • Quenching (Critical): While still at -78°C, add MeOH (5 mL) dropwise. This destroys excess

    
     and forms volatile trimethyl borate.
    
  • Workup: Warm to room temperature. Dilute with DCM (20 mL) and wash with sat.

    
     (2 x 15 mL). Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate (3 x 20 mL) to recover the hydroxy acid.
    
  • Purification: The product is sufficiently pure for most applications. If needed, recrystallize from Hexane/EtOAc.

Protocol B: Lewis Acid-Mediated Nucleophilic Substitution

Objective: Replace the methoxy group with a carbon or nitrogen nucleophile (e.g., Allylation).

Mechanistic Insight

Direct substitution on the free acid is difficult due to catalyst poisoning. This protocol requires the methyl ester form of the substrate. The reaction proceeds via an oxocarbenium ion intermediate generated by a Lewis Acid (


 or 

). The methoxy group acts as the leaving group.
Materials
  • Substrate: Methyl 2-methoxy-2-(oxolan-2-yl)acetate (Esterified precursor).

  • Lewis Acid: Titanium Tetrachloride (

    
    ) (1.1 eq).
    
  • Nucleophile: Allyltrimethylsilane (1.5 eq) (Hosomi-Sakurai conditions).

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Setup: Under Argon, dissolve the ester substrate (1 mmol) and Allyltrimethylsilane (1.5 mmol) in anhydrous DCM (10 mL).

  • Activation: Cool to -78°C. Add

    
     (1.1 mmol) dropwise.
    
    • Note:

      
       is preferred over 
      
      
      
      here because it can chelate between the oxolane oxygen and the ester carbonyl, providing diastereoselective control over the incoming nucleophile.
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Quench: Pour the mixture into ice-cold water.

  • Workup: Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Result: The product, Methyl 2-allyl-2-(oxolan-2-yl)acetate, is obtained. The methoxy group is fully displaced by the allyl group.

Analytical Validation & Data Summary

To ensure the protocol was successful, compare the spectral signatures of the starting material (SM) vs. the product.

FeatureStarting Material (Methoxy Acid)Product A (Hydroxy Acid)Product B (Allyl Ester)
1H NMR (Methoxy) Singlet ~3.4 ppm (3H)Absent Absent
1H NMR (Alpha-H) Doublet ~3.8 ppmShifted downfield (broad)Multiplet (complex)
IR Spectroscopy C-O stretch ~1100 cm⁻¹Broad O-H ~3400 cm⁻¹C=C stretch ~1640 cm⁻¹
Mass Spec (ESI) [M-H]⁻ 159.06[M-H]⁻ 145.05[M+H]⁺ 185.11
Troubleshooting Guide
  • Problem: NMR shows broad signals in the aliphatic region (1.5 - 2.0 ppm) and loss of the oxolane ring signals.

    • Cause: Ring opening occurred during

      
       treatment.
      
    • Solution: Lower reaction temperature to -78°C strictly; reduce reaction time.

  • Problem: Low yield in Substitution (Protocol B).

    • Cause: Moisture in Lewis Acid or "poisoning" by free acid.

    • Solution: Ensure substrate is fully esterified (diazomethane or MeOH/H2SO4) before attempting substitution.

References

  • Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. (Wiley, 2014). Standard reference for methyl ether cleavage conditions.

  • Boron Tribromide (BBr3) Demethylation Mechanism.Common Organic Chemistry.

  • Lewis Acid Medi

    
    -Alkoxy Esters. J. Org. Chem. (General reactivity principles for acetal-like substitutions).
    
  • 2-(Tetrahydrofuran-2-yl)acetic acid derivatives.

Disclaimer: These protocols involve hazardous chemicals including


 and 

. All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-2-(oxolan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to identifying the root cause is crucial.

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction may not be reaching completion, leaving a significant amount of starting material unreacted.

  • Troubleshooting:

    • Reaction Time & Temperature: Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Reagent Stoichiometry: Ensure that the molar ratios of your reactants are optimal. For instance, in some reactions, using a slight excess of one reagent can drive the equilibrium towards the product.[1]

    • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Ensure it is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

Possible Cause 2: Suboptimal Work-up and Extraction

  • Explanation: The target molecule, being a carboxylic acid, can be lost during aqueous work-up if the pH is not carefully controlled.

  • Troubleshooting:

    • pH Adjustment: During extraction, ensure the aqueous layer is acidified to a pH of 2-3 with an acid like 1M HCl.[2] This protonates the carboxylate, making the molecule more soluble in the organic extraction solvent (e.g., ethyl acetate).

    • Solvent Choice: The choice of extraction solvent is critical. Ethyl acetate is a common choice for this type of molecule. Ensure you are performing multiple extractions (e.g., 3x) to maximize the recovery of your product from the aqueous layer.[2]

Possible Cause 3: Degradation of Starting Material or Product

  • Explanation: The reaction conditions may be too harsh, leading to the decomposition of either the starting materials or the desired product.

  • Troubleshooting:

    • Temperature Control: For exothermic reactions, it's vital to maintain careful temperature control.[3] Running the reaction at a lower temperature, even if it requires a longer time, can sometimes prevent side reactions and degradation.

    • Milder Reagents: Explore the use of milder reagents if you suspect harsh conditions are the issue.

Q2: I'm observing significant impurities in my final product. What are the likely side-products and how can I minimize them?

The nature of impurities will be highly dependent on your specific synthetic route. However, some common side-products can be anticipated.

Common Impurities & Minimization Strategies:

Impurity TypeFormation MechanismMinimization Strategy
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or use a more active catalyst.[2]
Over-reduction/Oxidation Products In hydrogenation routes, the carboxylic acid group can be reduced. In oxidation routes, the THF ring can be susceptible to opening.Careful selection of catalysts and precise control of reaction conditions are crucial.[2]
Solvent Adducts Solvents like Tetrahydrofuran (THF) can sometimes participate in side reactions.Consider alternative solvents if this is a recurring issue. According to ICH guidelines, THF is a Class 2 solvent and its presence should be limited in final pharmaceutical products.
Diastereomers Depending on the synthetic method, different stereoisomers may form.Purification by column chromatography or crystallization may be necessary to isolate the desired isomer.
Q3: The purification of my final product is challenging, particularly removing residual water and solvents. What are the best practices?

The polar nature of this compound can make its purification difficult.

Purification Best Practices:

  • Azeotropic Distillation: To remove water, forming an azeotrope with a solvent like toluene can be very effective. The water-toluene azeotrope is distilled off, leaving a drier product.[2]

  • Column Chromatography: Use silica gel with an appropriate solvent system. A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of acetic acid to the mobile phase can help prevent the streaking of the carboxylic acid on the column.[2]

  • Drying Agents: After extraction, thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate before concentrating the solution.[2]

Experimental Workflow & Key Considerations

To provide a practical context, let's consider a general synthetic approach and highlight critical control points.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Characterization A Starting Materials B Reaction Setup (Solvent, Temperature, Atmosphere) A->B C Reagent Addition B->C D Reaction Monitoring (TLC, GC-MS) C->D E Quenching D->E F pH Adjustment (Acidification) E->F G Liquid-Liquid Extraction F->G H Drying of Organic Layer G->H I Solvent Removal H->I J Crude Product I->J K Purification (Column Chromatography, Distillation) J->K L Pure Product K->L M Characterization (NMR, MS, etc.) L->M G cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions A Low Yield B Incomplete Reaction A->B C Product Loss During Work-up A->C D Side Reactions/Degradation A->D E Optimize Reaction Conditions (Time, Temp, Stoichiometry) B->E F Control pH During Extraction C->F G Use Milder Conditions/Reagents D->G

Caption: A troubleshooting flowchart illustrating the logical connections between a low yield problem, its potential causes, and corresponding solutions.

References

  • BenchChem. (n.d.). Improving the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions.
  • BenchChem. (n.d.). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.

Sources

Preventing racemization of 2-Methoxy-2-(oxolan-2-yl)acetic acid during coupling

Technical Support Center: High-Fidelity Coupling of -Alkoxy Acids

Topic: Preventing racemization of 2-Methoxy-2-(oxolan-2-yl)acetic acid during coupling Ticket ID: RAC-OXO-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists

Diagnostic: The Root Cause of Racemization

Welcome to the Technical Support Center. You are likely experiencing loss of enantiomeric excess (ee%) when coupling This compound .

To solve this, we must first diagnose the chemical vulnerability. This molecule is not a standard carboxylic acid; it is an


-alkoxy acid
The "Hot" Proton Problem

In standard acetic acid, the pKa is ~4.76. In your substrate, the


  • The

    
    -Methoxy group .[1]
    
  • The Oxolane (Tetrahydrofuran) ring oxygen (if attached at the C2 position).

  • The Activated Carbonyl (formed during coupling).[2][3]

The Mechanism of Failure: When you activate the carboxyl group (forming an active ester), the

Visualization: The Enolization Pathway

The following diagram illustrates how standard coupling conditions lead to stereochemical scrambling.

RacemizationMechanismnode_startChiral Starting Material(S-Enantiomer)node_activeActivated Ester(Highly Acidic u03B1-Proton)node_start->node_activeActivation(HATU/EDC)node_enolatePlanar Enolate(Achiral Intermediate)node_active->node_enolateDeprotonationnode_productRacemic Product(50:50 Mixture)node_enolate->node_productAmine Attack(Non-Stereoselective)node_baseStrong Base(DIPEA/TEA)node_base->node_activeAttacks u03B1-H

Figure 1: Mechanism of base-catalyzed racemization via enolization of the activated ester.

Strategic Solutions: Reagent & Base Selection[4]

To prevent racemization, you must modify two variables: the Coupling Reagent (to minimize activation time) and the Base (to prevent deprotonation).[4]

Reagent Comparison Matrix
Reagent SystemRacemization RiskCoupling SpeedRecommendation
HATU / DIPEA CRITICAL Very FastAVOID. The guanidinium species is highly activating, and DIPEA is too strong (pKa ~10.5).
EDC / HOBt HIGH SlowAVOID. Slow reaction times allow the active ester to sit in solution, increasing enolization probability.
DIC / Oxyma MODERATE ModerateUSE WITH CAUTION. Better than HOBt, but requires careful base control (Collidine).
T3P / Pyridine LOW (GOLD STANDARD) FastHIGHLY RECOMMENDED. Cyclic transition state allows rapid coupling with weak bases.
The Gold Standard: T3P (Propylphosphonic Anhydride)

We recommend T3P for this application.

  • Why? T3P acts as a kinetic trap. It forms a mixed anhydride that reacts rapidly with the amine.

  • The Base: It works effectively with Pyridine (pKa ~5.2) or N-Methylmorpholine (NMM) (pKa ~7.4), which are too weak to deprotonate the

    
    -proton of your substrate but strong enough to buffer the reaction.
    

Experimental Protocol (T3P Method)

Objective: Couple this compound with an amine (

Materials
  • Acid: this compound (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (2.5 - 3.0 equiv) OR 2,4,6-Collidine (if amine is acid-sensitive)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid DMF if possible, as polar solvents stabilize the enolate.

Step-by-Step Workflow
  • Preparation: Dissolve the Acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

    • Note: Do not premix the acid and base.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Reason: Lower temperature kinetically slows the deprotonation (racemization) more than it slows the coupling.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise.

    • Checkpoint: Ensure the solution remains homogenous.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: T3P is added last or simultaneously with the base to ensure the amine is present to trap the activated species immediately.

  • Reaction Monitoring: Allow to warm to room temperature naturally. Monitor by LCMS.

    • Most T3P reactions complete within 30–60 minutes.

    • Warning: Do not let the reaction stir overnight unless necessary. Prolonged exposure to base increases racemization risk.

  • Workup: Quench with water. Wash with 0.5M HCl (to remove pyridine), then saturated NaHCO3, then Brine. Dry over Na2SO4.

Decision Logic for Complex Cases

If T3P is unavailable or fails due to amine sterics, use this logic tree to select the next best conditions.

DecisionTreestartStart: Select Conditionsq_stericIs the Amine Sterically Hindered?start->q_stericres_t3pProtocol A:T3P + Pyridine(Best for stereoretention)q_steric->res_t3pNo (Primary/Secondary linear)q_solubilityIs the Acid Soluble in DCM/EtOAc?q_steric->q_solubilityYes (Bulky/Aniline)res_collidineProtocol B:HATU + Collidine (TMP)(Collidine prevents deprotonation)q_solubility->res_collidineYes (Non-polar)res_oxymaProtocol C:DIC + Oxyma Pure(Base-free if possible)q_solubility->res_oxymaNo (Requires DMF)

Figure 2: Decision matrix for optimizing coupling conditions based on substrate properties.

Frequently Asked Questions (FAQ)

Q: Can I use DIPEA if I lower the temperature to -20°C? A: We strongly advise against it. Even at low temperatures, DIPEA (pKa ~10.5) is strong enough to deprotonate the

2,4,6-Collidine

Q: Why is DMF not recommended? A: Polar aprotic solvents like DMF and DMSO stabilize charged species. The enolate intermediate (which causes racemization) is a charged species. Using a non-polar solvent like DCM or EtOAc destabilizes the enolate, raising the energy barrier for racemization.

Q: My yield with T3P is low. What now? A: T3P can sometimes react slower with very bulky amines. In this case, increase the T3P equivalents to 2.5 and use N-Methylmorpholine (NMM) instead of pyridine. NMM is slightly stronger but usually safe for these substrates if the reaction is kept at 0°C.

Q: How do I measure the racemization? A: You cannot rely on NMR alone. You must develop a Chiral HPLC or SFC method. Alternatively, synthesize the intentional racemate (using HATU/DIPEA at room temp) to identify the retention times of both enantiomers.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051.

    • Source:

  • Hale, C. R., et al. (2015). Scalable Synthesis of the MALT1 Inhibitor. Organic Process Research & Development. Context: Demonstrates T3P utility in complex, chiral ether couplings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Source:

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society, 115(10), 4397-4398.

    • Context: Discusses the role of HOAt/HATU and the necessity of weak bases (Collidine)

Purification techniques for removing impurities from 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methoxy-2-(oxolan-2-yl)acetic acid. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific impurity profile.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding what you need to remove. The impurity profile of this compound is highly dependent on its synthetic route. Based on common organic synthesis transformations, we can anticipate several classes of impurities.

Impurity ClassPotential Source & ExamplesTypical Analytical Signature (¹H NMR)Impact on Product & Purification
Unreacted Starting Materials - 2-Hydroxy-tetrahydrofuran- Glyoxylic acid derivatives- Signals corresponding to known starting materials.Can co-crystallize or have similar polarity, complicating both recrystallization and chromatography.
Synthesis Byproducts - Di-acylated products- Products of elimination or rearrangement- Unexpected aliphatic or olefinic signals.May have very similar polarity to the desired product, requiring high-resolution chromatography.
Reagents & Catalysts - Acids or bases used for catalysis- Coupling agents- Often non-protonated or inorganic; may not appear in ¹H NMR but will affect elemental analysis and yield.Can often be removed by aqueous workup or acid-base extraction.
Residual Solvents - Reaction solvents (e.g., THF, Dichloromethane)- Workup/purification solvents (e.g., Ethyl Acetate, Hexanes)- Characteristic sharp singlets/multiplets (e.g., Acetone at ~2.17 ppm, DCM at ~5.32 ppm in CDCl₃).Must be removed to meet regulatory standards, such as ICH Q3C guidelines.[1]
Degradation Products - Hydrolysis of the methoxy ether to a hydroxyl group.- Appearance of a broad -OH signal, shift in adjacent proton signals.Introduces a more polar impurity that can often be separated by chromatography.

Section 2: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q1: My product has a low, broad melting point after the initial workup. What's the first step?

A1: A low and broad melting point is a classic indicator of significant impurities. Before attempting a large-scale purification, your first step is to assess the crude product's composition.

  • Initial Diagnosis: Run a quick ¹H NMR and a thin-layer chromatography (TLC) analysis. The NMR will help identify major impurities like residual solvents or starting materials. The TLC, run in a solvent system like 30-50% ethyl acetate in hexanes (with 1% acetic acid to suppress tailing), will show you the number of components and their relative polarities.

  • Causality: Impurities disrupt the crystal lattice of your solid product, requiring less energy (a lower temperature) to melt. The process also occurs over a wider range because different regions of the solid have different impurity concentrations.

  • Next Step: Based on the TLC, decide on a purification strategy using the workflow below.

Workflow: Selecting a Purification Method

purification_workflow start Assess Crude Product (¹H NMR, TLC) decision1 Is the main impurity highly polar or non-polar compared to the product? start->decision1 decision2 Does the product spot on TLC look clean with minor, well-separated impurities? decision1->decision2  No method1 Perform Acid-Base Extraction decision1->method1  Yes decision3 Is the product an intractable oil? decision2->decision3  No method2 Attempt Recrystallization decision2->method2  Yes decision3->method2  No (Try trituration first) method3 Perform Flash Column Chromatography decision3->method3  Yes

Caption: Decision tree for initial purification strategy.

Q2: I'm trying to recrystallize my product, but it keeps "oiling out." Why is this happening and how do I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when a supersaturated solution precipitates a liquid phase instead of a solid crystal. This is common when the compound's melting point is lower than the solvent's boiling point or when high concentrations of impurities are present.

Solutions:

  • Lower the Temperature: Re-heat the mixture until the oil dissolves completely. You may need to add slightly more solvent. Then, allow it to cool much more slowly. A slower cooling rate is critical for proper crystal nucleation.[2]

  • Change the Solvent System: Your current solvent is likely too non-polar or its boiling point is too high.

    • Single Solvent: Switch to a solvent with a lower boiling point.

    • Two-Solvent System: This is often the best solution. Dissolve the compound in a minimum amount of a "good" (soluble) solvent at a lower temperature (e.g., 40-50 °C). Then, slowly add a "bad" (insoluble) solvent in which the impurities are more soluble, until the solution becomes faintly cloudy (the saturation point). Re-heat gently to clarify and then cool slowly.[3][4] A common system for a moderately polar compound like yours would be ethyl acetate (good solvent) and hexanes (bad solvent).

Q3: My column chromatography isn't separating the product from a close-running impurity. What are my options?

A3: This is a common and frustrating challenge. Poor separation (low resolution) on silica gel means the relative affinities of your product and the impurity for the stationary phase are too similar.

Troubleshooting Steps:

IssueProbable CauseRecommended Solution
Spots Overlap (Low ΔRf) Solvent system is not optimal.Change Eluent Polarity: Decrease the polarity of the mobile phase in small increments. For example, move from 30% EtOAc/Hexanes to 25% EtOAc/Hexanes. This will increase the interaction with the silica and improve separation.Change Solvent Selectivity: Swap one of the eluent components for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with acetone, or hexanes with toluene).[5] This can alter the specific interactions (like hydrogen bonding) that govern separation.
Broad, Tailing Bands Compound is too acidic for standard silica.Add 0.5-1% acetic acid to your mobile phase. The acid protonates the silica surface's silanol groups, reducing strong ionic interactions with your carboxylic acid product and resulting in sharper peaks.
Column Overloading Too much crude material was loaded onto the column.As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Overloading leads to broad bands that cannot be resolved.

Section 3: FAQs - Method Selection & Optimization

What is the best general-purpose recrystallization solvent system for this molecule?

For a molecule with an ether, a methoxy group, and a carboxylic acid, a medium-polarity solvent system is an excellent starting point.

Solvent SystemRationale & Procedure
1. Ethyl Acetate / Hexanes This is a highly versatile two-solvent system.[4][5] Dissolve the crude product in a minimum amount of warm ethyl acetate. While stirring, add hexanes dropwise until persistent cloudiness is observed. Add a few drops of ethyl acetate to re-dissolve, then allow to cool slowly.
2. Acetone / Water If the compound is more polar than anticipated, this can be effective. Water is a very poor solvent for most organics and can effectively "crash out" the product.[2] Use with caution to avoid oiling out.
3. Toluene A single-solvent system to try if the product is less polar. Toluene's high boiling point can sometimes help dissolve stubborn solids, but increases the risk of oiling out.
How do I effectively remove a colored impurity?

Colored impurities are often highly conjugated, non-polar compounds.

  • Activated Charcoal: If the impurity is present in trace amounts, you can use activated charcoal during recrystallization.[2] Add a very small amount (spatula tip) to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.[3] Caution: Charcoal can also adsorb your product, leading to yield loss, so use it sparingly.

  • Chromatography: This is the most reliable method. The colored band is often easy to track visually as it moves down the column.

My final product looks pure by NMR, but my yield is low. Where could my product have gone?

Low yield is a common issue, especially during optimization.

  • Recrystallization:

    • Too much solvent: Using too much solvent is the most common cause of low recovery.[6] Your product remains dissolved in the mother liquor. Try collecting a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[2]

    • Premature crystallization: The product may have crystallized on the filter paper during a hot filtration. Ensure your funnel and flask are pre-warmed.[4]

  • Chromatography:

    • Irreversible Adsorption: Very polar compounds can sometimes stick irreversibly to the silica gel, especially if the column is run too slowly or with a solvent that is not polar enough to elute them.

    • Co-elution: You may have discarded fractions where your product co-eluted with an impurity. Always check all major fractions by TLC before combining or discarding them.

Section 4: Detailed Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol uses an Ethyl Acetate/Hexanes system, a robust choice for this molecule.

recrystallization_protocol cluster_dissolve Step 1: Dissolution cluster_saturate Step 2: Saturation cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation a Place crude solid in an Erlenmeyer flask with a stir bar. b Add a minimal amount of warm (~50°C) ethyl acetate to just dissolve the solid. a->b c Slowly add hexanes dropwise while stirring. b->c d Continue until the solution remains faintly cloudy. c->d e Add 1-2 drops of ethyl acetate to make the solution clear again. d->e f Remove from heat, cover the flask, and allow to cool slowly to room temperature. e->f g Once at RT, place in an ice-water bath for 30 minutes. f->g h Collect crystals by vacuum filtration (Büchner funnel). g->h i Wash crystals with a small amount of ice-cold hexanes. h->i j Dry crystals under vacuum. i->j

Caption: Workflow for a two-solvent recrystallization.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Select a column and add silica gel as a slurry in your starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes + 1% Acetic Acid).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the column bed.

  • Elute the Column: Begin running the column with your starting mobile phase, collecting fractions.

  • Increase Polarity: Gradually increase the polarity of the mobile phase (gradient elution) to elute more polar components. For example, move from 10% to 20% to 40% ethyl acetate.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

References

  • Recrystallization. (n.d.). NIUS Chemistry Experiments, HBCSE.
  • Experiment 2: Recrystallization. (n.d.). University of Missouri–St. Louis.
  • Recrystallization - Part 2. (n.d.). University of Colorado Boulder.
  • The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide. (2025). BenchChem.
  • Two-Solvent Recrystalliz
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). AZoM.
  • Reagents & Solvents: Solvents for Recrystalliz
  • ICH Q3C (R9) Guideline on impurities: residual solvents. (2024, April 5). European Medicines Agency (EMA).
  • Method for producing 2-methoxyacetic acid. (2021, June 24).

Sources

Troubleshooting solubility issues of 2-Methoxy-2-(oxolan-2-yl)acetic acid in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methoxy-2-(oxolan-2-yl)acetic acid. This resource is designed for researchers, chemists, and formulation scientists encountering challenges with the solubility of this compound, particularly in non-polar solvent systems. Here, we address common issues in a practical question-and-answer format, grounded in chemical principles and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing poor solubility in non-polar solvents like hexane, toluene, or dichloromethane?

A1: The insolubility is a direct result of a polarity mismatch between the solute and the solvent, a principle often summarized as "like dissolves like."[1][2][3]

To understand this, we must analyze the structure of this compound. The molecule possesses significant polar characteristics due to the presence of three key functional groups:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of strong hydrogen bonding. It is the primary reason for the molecule's hydrophilic (water-loving) nature.[4][5]

  • Ether Linkages (-O-): Both the methoxy group and the ether within the oxolane (tetrahydrofuran) ring contribute to the molecule's polarity.

  • Oxolane Ring: While the carbon backbone is non-polar, the ring's ether functional group makes it a polar structure overall.

Non-polar solvents such as hexane and toluene are characterized by weak van der Waals forces and cannot form the strong hydrogen bonds necessary to break apart the crystal lattice of the polar carboxylic acid and solvate it effectively.[6][7]

Diagram 1: Polarity Analysis of this compound

G cluster_reactants Reactants (Poorly Soluble in Non-Polar Solvent) cluster_product Product (Enhanced Solubility in Non-Polar Solvent) Acid R-COOH (Target Compound) IonPair [R-COO⁻] [HNR'₃⁺] (Hydrophobic Ion Pair) Acid->IonPair + NR'₃ Base NR'₃ (Lipophilic Amine) caption Ion-pairing increases non-polar solubility.

Caption: Forming a lipophilic salt to improve solubility.

Strategy 3: Chemical Modification (Esterification)

For applications where the free carboxylic acid is not essential for the subsequent steps (or if the compound is a precursor), converting it to an ester is a highly effective strategy. This is a common "prodrug" approach in pharmaceutical development. [8][9][10]

  • Mechanism: Esterification replaces the highly polar -OH of the carboxylic acid with an -OR group (e.g., -OCH₃, -OCH₂CH₃). This eliminates the primary site for strong hydrogen bonding, drastically reducing the molecule's polarity and increasing its compatibility with non-polar solvents. [9]* Considerations: This is an irreversible chemical reaction that changes the compound's identity. It should only be used if the experimental design allows for it. Common methods include Fischer esterification (using an alcohol and an acid catalyst) or reaction with an alkyl halide under basic conditions.

Q4: What alternative solvent systems should I consider if I cannot modify my compound and co-solvents are not working?

A4: If your experimental constraints are flexible, switching to a more suitable solvent is the most straightforward solution. Based on the structure of your compound, the following would be better choices:

Solvent ClassExamplesRationaleDielectric Constant (ε) [11][12][13][14]
Polar Aprotic Tetrahydrofuran (THF), Dioxane, Ethyl AcetateThese solvents are polar enough to dissolve the compound but lack the acidic proton of water or alcohols, which can sometimes interfere with reactions. THF is an excellent starting point as its core structure (oxolane) is part of your molecule.THF: 7.5, Ethyl Acetate: 6.0
Polar Protic Ethanol, IsopropanolThese can form hydrogen bonds with the carboxylic acid, aiding dissolution. They are good choices if protic solvents are acceptable for your experiment.Ethanol: 24.3, Isopropanol: 18.0
Chlorinated Dichloromethane (DCM)While often considered "non-polar," DCM has a moderate polarity and can often dissolve compounds that are insoluble in true non-polar solvents like hexane.DCM: 9.1

G Start Solubility Issue Identified in Non-Polar Solvent Check_Constraints Are there strict constraints on the solvent system? Start->Check_Constraints Strategy_1 Strategy 1: Add a Polar Co-solvent (e.g., 1-10% THF) Check_Constraints->Strategy_1  Yes, must use current solvent Switch_Solvent Alternative: Switch to a more polar solvent (e.g., THF, Ethyl Acetate) Check_Constraints->Switch_Solvent No, solvent can be changed Strategy_2 Strategy 2: Form a Hydrophobic Ion Pair (e.g., add Triethylamine) Strategy_1->Strategy_2 Inadequate Solubility Success Problem Solved Strategy_1->Success Sufficient Solubility Strategy_3 Strategy 3: Chemically Modify to an Ester (Prodrug Approach) Strategy_2->Strategy_3 Inadequate Solubility Strategy_2->Success Sufficient Solubility Strategy_3->Success Sufficient Solubility Fail Re-evaluate Experiment Strategy_3->Fail Not an option or still insoluble Switch_Solvent->Success

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of working with 2-Methoxy-2-(oxolan-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired reaction outcomes due to the inherent steric hindrance of this valuable building block. Here, we will dissect the root causes of these challenges and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure your success.

Understanding the Challenge: The Structural Culprits of Steric Hindrance

This compound presents a unique steric environment around its carboxylic acid functionality. The bulky oxolane (tetrahydrofuran) ring, coupled with the adjacent methoxy group, creates a congested space that can significantly impede the approach of nucleophiles to the carbonyl carbon.[1][2][3][4] This steric bulk slows down reaction rates and can often lead to low yields or even complete reaction failure under standard conditions.[5]

Troubleshooting Guides: A Problem-Solution Approach

This section is structured to address specific issues you may be facing in your experiments. Each guide provides a direct question-and-answer format to help you quickly identify and resolve your challenges.

Amidation Reactions: Low Yields and Unreacted Starting Material

Question: I am attempting to form an amide bond between this compound and a primary/secondary amine using standard coupling reagents like DCC/DMAP, but I am observing very low conversion. What is happening and how can I fix it?

Answer: The low reactivity you're observing is a classic case of steric hindrance preventing the amine from effectively attacking the activated carboxylic acid.[6][7] Standard carbodiimide reagents are often not potent enough for such sterically demanding couplings.[8]

Recommended Solutions & Protocols

1. Switch to a More Powerful In-Situ Activating Reagent:

Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[8][9] For extremely hindered couplings, HATU is often the reagent of choice due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[9]

dot graph TD { A[Carboxylic Acid] -->|Coupling Reagent (e.g., HATU)| B(Highly Reactive Activated Ester); B --> C{Amine Nucleophile}; C --> D[Amide Product]; } caption: Activation with potent coupling reagents.

Protocol 1: Amide Coupling using HATU

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or NMP.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents), to the solution and stir for 5-10 minutes to allow for pre-activation.

  • Add your amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (4-24 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Convert the Carboxylic Acid to an Acyl Fluoride:

For exceptionally challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[10][11]

Protocol 2: Two-Step Amidation via Acyl Fluoride

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add a fluorinating agent such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the acyl fluoride by IR spectroscopy (a characteristic C=O stretch will appear at a higher frequency).

  • Amide Formation: In a separate flask, dissolve your amine (1.2 equivalents) and a non-nucleophilic base like DIPEA (1.5 equivalents) in anhydrous DCM.

  • Slowly add the crude acyl fluoride solution to the amine solution at 0 °C.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Esterification Reactions: Incomplete Conversion with Primary and Secondary Alcohols

Question: I'm trying to synthesize an ester of this compound with a sterically hindered secondary alcohol using Fischer esterification, but the yield is poor. What alternative methods can I use?

Answer: Fischer esterification is an equilibrium-driven process and is often inefficient for sterically hindered substrates.[12] More powerful activation methods are necessary.

Recommended Solutions & Protocols

1. Steglich Esterification:

This method uses DCC as a coupling agent and a catalytic amount of DMAP (4-dimethylaminopyridine) to form a highly reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol.[13]

Protocol 3: Steglich Esterification

  • Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1-0.2 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

2. Yamaguchi Esterification:

For extremely hindered alcohols, the Yamaguchi protocol, which involves the formation of a mixed anhydride, is a powerful option.

dot graph TD { A[Carboxylic Acid] -->|2,4,6-Trichlorobenzoyl chloride, Et3N| B(Mixed Anhydride); B --> C{Alcohol, DMAP}; C --> D[Ester Product]; } caption: Yamaguchi esterification workflow.

Protocol 4: Yamaguchi Esterification

  • In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add triethylamine (1.1 equivalents) followed by 2,4,6-trichlorobenzoyl chloride (1.05 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the sterically hindered alcohol (1.5 equivalents) and DMAP (2.0 equivalents) in anhydrous toluene.

  • Slowly add the mixed anhydride solution to the alcohol solution via cannula.

  • Stir the reaction at room temperature, or with gentle heating if necessary, until completion (monitor by TLC or LC-MS).

  • Work-up and purify as described in the previous protocols.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base to deprotonate the carboxylic acid and then react it with an alkyl halide to form an ester?

A1: While this SN2 approach is theoretically possible, the steric hindrance around the carboxylate will significantly slow down the reaction with all but the most reactive and unhindered alkyl halides (e.g., methyl iodide). For more substituted alkyl halides, elimination (E2) will likely become a competitive and often major side reaction. The methods described above that involve activating the carbonyl carbon are generally more reliable for this substrate.

Q2: Are there any specific solvents that are better for overcoming steric hindrance?

A2: While solvent choice is important for solubility and reaction kinetics, it cannot by itself overcome severe steric hindrance. However, using more polar aprotic solvents with good solvating properties like NMP (N-Methyl-2-pyrrolidone) can sometimes be beneficial over DMF, especially in peptide couplings, as they can help to better solvate reactive intermediates and prevent aggregation.[8]

Q3: I'm concerned about racemization at the alpha-carbon. Which methods are best for preserving stereochemical integrity?

A3: For substrates with a chiral center at the alpha-position, methods that avoid harsh conditions (high temperatures, strong acids or bases) are preferred. Coupling reagents like HATU and COMU are generally considered to have a low risk of racemization when used with a non-nucleophilic base like DIPEA.[11] The conversion to an acyl fluoride followed by reaction with the nucleophile at low temperatures is also an excellent method for maintaining stereochemical purity.[10]

Q4: My reaction is still sluggish even with HATU. What else can I try?

A4: If a reaction with a potent coupling reagent like HATU is still not proceeding efficiently, you can consider the following:

  • Increase the reaction time: Sterically hindered reactions are inherently slow.[8] Allow the reaction to stir for up to 48 hours.

  • Gently increase the temperature: Raising the temperature to 40-50 °C can provide the necessary activation energy. However, monitor carefully for potential side reactions or degradation.

  • Use a microwave reactor: Microwave-assisted synthesis can be highly effective at driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[8][11]

  • Re-evaluate your nucleophile: In some cases, the steric bulk of the nucleophile is the primary issue. If possible, consider using a less hindered analogue.

Summary of Recommended Reagents for Hindered Couplings

Reagent ClassExamplesReactivityBest For
Aminium/Uronium HATU, HCTU, HBTUHigh to Very HighAmide bond formation, especially with hindered amines.[9]
Phosphonium PyBOP, PyAOPHighAmide bond formation; avoids guanidinylation side reactions seen with uronium reagents.
Carbodiimide + Additive DCC/DMAPModerate to HighEsterification of hindered alcohols (Steglich).[13]
Mixed Anhydride 2,4,6-Trichlorobenzoyl chlorideVery HighEsterification with extremely hindered alcohols (Yamaguchi).
Fluorinating Agents Cyanuric fluoride, DASTVery HighFormation of highly reactive acyl fluorides for the most challenging couplings.[10]

References

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-267.
  • Di Mola, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • Quora. (2018, March 7). What is the trend of ease of esterification in carboxylic acids? Retrieved from [Link]

  • YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

Sources

Minimizing byproduct formation in 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot challenges in your synthetic work, with a focus on minimizing byproduct formation and maximizing the purity of your target compounds.

This guide is structured to address common issues encountered during the synthesis, purification, and handling of this compound. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid.

Q1: What are the primary stability concerns for 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid?

A1: The main stability concerns for this molecule revolve around two key structural features: the α-methoxy group and the tetrahydrofuran (THF) ring.

  • α-Methoxy Group: This group is susceptible to both acidic and basic hydrolysis, which can lead to the formation of 2-hydroxy-2-(tetrahydrofuran-2-yl)acetic acid as a byproduct. Under certain acidic conditions, particularly with heat, elimination of methanol can also occur, yielding an unsaturated byproduct.

  • Tetrahydrofuran (THF) Ring: The THF ring is generally stable but can be susceptible to ring-opening under strong acidic conditions or in the presence of certain Lewis acids, which can lead to the formation of γ-butyrolactone derivatives.[1] Oxidative conditions can also promote ring-opening.[1]

Q2: What are the most common impurities I should expect to see in my crude product?

A2: The nature and prevalence of impurities are highly dependent on the synthetic route and reaction conditions. However, some common impurities to be aware of include:

  • Diastereomers: Due to the two chiral centers in the molecule, diastereomers are a common impurity.[1] The ratio of diastereomers can be influenced by the synthetic method and reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.

  • Solvent Adducts: If THF is used as a solvent, it can sometimes participate in side reactions, leading to the formation of solvent adducts.[1]

  • Ring-Opened Byproducts: As mentioned above, γ-butyrolactone derivatives can form from the opening of the THF ring.[1]

  • Hydrolysis or Elimination Products: Depending on the reaction and workup conditions, you may see byproducts resulting from the loss or modification of the α-methoxy group.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Reactions should be carried out in a well-ventilated fume hood. As with many organic solvents, THF can form peroxides over time when exposed to air, so it is important to use fresh, stabilized THF for reactions.[1]

II. Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: My reaction is producing a significant amount of a more polar byproduct, which I suspect is the corresponding α-hydroxy acid.

Potential Cause: This is likely due to the hydrolysis of the α-methoxy group. This can occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.

Troubleshooting Steps:

  • Reaction Conditions:

    • Minimize Water: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize hydrolysis.

    • pH Control: If possible, maintain a neutral pH throughout the reaction and workup. If acidic or basic conditions are required, consider using milder reagents or shorter reaction times.

  • Workup Procedure:

    • Aqueous Workup: When performing an aqueous workup, minimize the contact time with acidic or basic aqueous solutions. Perform extractions quickly and efficiently.

    • pH Adjustment: During workup, carefully adjust the pH to ensure the carboxylic acid is in its desired form (carboxylate for aqueous extraction, free acid for organic extraction) to minimize its solubility in the undesired layer.[1]

Issue 2: I am observing a byproduct with a similar mass to my product, but it has a different retention time in chromatography. I suspect it's a diastereomer.

Potential Cause: The formation of diastereomers is a common challenge with this molecule due to its two chiral centers.[1] The ratio of diastereomers formed can be influenced by the choice of reagents, catalysts, and reaction conditions.

Troubleshooting Steps:

  • Stereoselective Synthesis:

    • If stereochemical purity is critical, consider employing a stereoselective synthetic route. This may involve the use of chiral catalysts or starting materials with a defined stereochemistry.

  • Purification:

    • Column Chromatography: Diastereomers can often be separated by careful column chromatography. Experiment with different solvent systems and stationary phases to optimize the separation. Using a gradient elution can be particularly effective.[1]

    • Crystallization: If your product is a solid, recrystallization may be an effective method for isolating the desired diastereomer.

Issue 3: My NMR analysis shows signals that are consistent with a γ-butyrolactone derivative.

Potential Cause: This indicates that the tetrahydrofuran ring is opening. This is most likely to occur under strong acidic conditions or in the presence of certain oxidizing agents.[1]

Troubleshooting Steps:

  • Avoid Strong Acids: If your reaction requires acidic conditions, opt for milder acids or buffer the reaction mixture.

  • Control Oxidation: If using an oxidative step in your synthesis, carefully select the oxidizing agent and control the reaction conditions (temperature, stoichiometry) to avoid over-oxidation and ring-opening.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation from atmospheric oxygen.

III. Experimental Protocols & Data

This section provides detailed protocols for key experimental procedures, along with tables summarizing important data.

Protocol 1: General Procedure for Esterification of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid

This protocol outlines a general method for the esterification of the title compound, with considerations for minimizing byproduct formation.

Materials:

  • 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Dissolve 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid in the chosen anhydrous organic solvent under an inert atmosphere.

  • Add the alcohol (typically in excess).

  • Carefully add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Guide Summary
Observed Issue Potential Byproduct Likely Cause Key Troubleshooting Strategies
Increased polarity in TLC2-Hydroxy-2-(tetrahydrofuran-2-yl)acetic acidHydrolysis of the α-methoxy groupUse anhydrous conditions, control temperature, minimize exposure to acid/base.
Multiple spots with similar RfDiastereomersNon-stereoselective reactionEmploy stereoselective synthesis, optimize chromatographic separation.[1]
Unexpected signals in NMRγ-Butyrolactone derivativesTHF ring-openingAvoid strong acids, control oxidative conditions.[1]
Low yield, starting material presentIncomplete reactionInsufficient reaction time/temperature or catalyst activityIncrease reaction time/temperature, use a more active catalyst.[1]

IV. Visualization of Reaction Pathways and Troubleshooting

The following diagrams illustrate key reaction pathways and troubleshooting logic.

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Formation main_reactant 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid desired_product Desired Product (e.g., Ester) main_reactant->desired_product Desired Reaction byproduct1 2-Hydroxy-2-(tetrahydrofuran-2-yl)acetic acid main_reactant->byproduct1 Hydrolysis (Acid/Base, H2O) byproduct2 Diastereomers main_reactant->byproduct2 Non-stereoselective reaction byproduct3 γ-Butyrolactone derivative main_reactant->byproduct3 Ring-opening (Strong Acid/Oxidant)

Caption: Potential pathways for byproduct formation from 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow start Impurity Detected in Product check_polarity Is the impurity more polar? start->check_polarity is_polar Yes check_polarity->is_polar Yes not_polar No check_polarity->not_polar No check_mass Does Mass Spec show same mass? same_mass Yes check_mass->same_mass Yes diff_mass No check_mass->diff_mass No check_nmr Analyze NMR for characteristic signals ring_opened Check for γ-lactone signals check_nmr->ring_opened other_byproduct Investigate other possibilities (e.g., solvent adducts) check_nmr->other_byproduct hydrolysis_product Likely Hydrolysis Byproduct is_polar->hydrolysis_product not_polar->check_mass diastereomer Likely Diastereomer same_mass->diastereomer diff_mass->check_nmr

Caption: A logical workflow for troubleshooting and identifying unknown impurities.

V. References

Sources

Enhancing enantiomeric excess (ee) in 2-Methoxy-2-(oxolan-2-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An enantiomerically pure form of a drug can be pivotal, as the opposite enantiomer may be inactive or even harmful.[1] This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals focused on synthesizing 2-Methoxy-2-(oxolan-2-yl)acetic acid and other chiral α-alkoxy acids. It provides in-depth troubleshooting, validated protocols, and expert insights to diagnose and overcome common challenges in achieving high enantiomeric excess (ee).

Core Challenge: Sub-Optimal Enantiomeric Excess

Achieving high enantioselectivity is a frequent hurdle in asymmetric synthesis.[2] A low or inconsistent ee can stem from a multitude of factors, ranging from the analytical method itself to the fundamental reaction conditions. This guide offers a systematic approach to identifying and resolving these issues.

Troubleshooting_Workflow Fig. 1: General Troubleshooting Workflow for Low ee start Low or Inconsistent Enantiomeric Excess (ee) Observed step1 Step 1: Verify Analytical Method (e.g., Chiral HPLC/GC) start->step1 sub1_check Is chiral separation adequate? (Resolution > 1.5) step1->sub1_check step2 Step 2: Scrutinize Reagents & Catalyst sub2_check Are all components pure & anhydrous? step2->sub2_check step3 Step 3: Evaluate Reaction Conditions sub3_check Are conditions optimal & controlled? step3->sub3_check step4 Step 4: Re-evaluate Asymmetric Strategy sub4_check Is the current method suitable? step4->sub4_check end_ok High & Reproducible ee Achieved sub1_check->step2  Yes sub1_action Optimize separation method: - Different column - Modify mobile phase - Adjust temperature sub1_check->sub1_action No sub1_action->step1 sub2_check->step3  Yes sub2_action Purify substrate/reagents. Procure fresh, high-quality catalyst & solvents. sub2_check->sub2_action No sub2_action->step2 sub3_check->step4  Yes sub3_action Screen temperature, concentration, & time. Ensure inert atmosphere. sub3_check->sub3_action No sub3_action->step3 sub4_check->end_ok  Yes sub4_action Consider alternative: - Chiral auxiliaries - Different catalyst/ligand system - Kinetic resolution sub4_check->sub4_action No sub4_action->step4

Caption: A systematic workflow for diagnosing low enantiomeric excess.

Section 1: Analytical Method Validation

An unreliable analytical method can give misleading ee values, leading to wasted effort in optimizing the wrong parameters.[3] Rigorous validation of your chiral chromatography is the essential first step.

Q1: My chiral HPLC/GC analysis shows poor separation (resolution < 1.5) or inconsistent results. What should I do?

A1: Before altering your synthesis, you must have absolute confidence in your ee measurement. An unoptimized method can be the root cause of perceived low ee.[3]

  • Causality: Chiral stationary phases (CSPs) rely on subtle differences in transient diastereomeric interactions between the enantiomers and the chiral selector. The mobile phase composition, temperature, and flow rate directly influence the thermodynamics and kinetics of these interactions. An improper mobile phase can fail to elicit sufficient differentiation, while inconsistent temperature can lead to fluctuating retention times and poor reproducibility.

  • Troubleshooting Steps:

    • Prepare a True Racemic Standard: Synthesize an undisputed racemic sample of this compound. This is your benchmark for method development. An ee of zero corresponds to a racemic mixture.[4]

    • Optimize Mobile Phase: This is often the most effective way to alter selectivity.[5] For normal-phase HPLC, systematically vary the ratio of the bulk solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). The addition of small amounts of an acid (like TFA) or base (like DEA) can dramatically improve peak shape for acidic or basic analytes, respectively.

    • Screen Different CSPs: If optimizing the mobile phase is insufficient, your analyte may not be suitable for the current column. Test a variety of CSPs based on different chiral selectors (e.g., polysaccharide-based, Pirkle-type).

    • Control Temperature: Use a column oven to maintain a constant and optimized temperature. Lower temperatures often increase resolution but also lead to longer retention times and broader peaks.

Protocol 1: Chiral HPLC Method Validation
  • Objective: To validate an analytical method for the accurate determination of the enantiomeric excess of this compound.

  • Materials: Racemic standard of the target compound, HPLC-grade solvents (Hexane, Isopropanol, Trifluoroacetic Acid - TFA), appropriate chiral column (e.g., CHIRALPAK® series).

  • Procedure:

    • Prepare a stock solution of the racemic standard (e.g., 1 mg/mL).

    • Start with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol + 0.1% TFA).

    • Inject the racemic standard and evaluate the chromatogram. The two enantiomer peaks should be present in a 1:1 ratio.

    • If resolution (Rs) is < 1.5, adjust the mobile phase. For example, change to 95:5, then 85:15, etc.

    • Once baseline separation is achieved (Rs > 1.5), confirm method precision by performing multiple (n=5) injections of the same sample. The relative standard deviation (RSD) of the retention times and peak areas should be < 2%.

    • Confirm linearity by preparing a series of known concentrations and plotting the peak area versus concentration.[3]

Section 2: Reagents and Reaction Conditions

Once the analytical method is validated, the focus shifts to the chemical reaction itself. The purity of every component and the precise control of reaction parameters are paramount.

Q2: My ee is inconsistent between batches, even though I follow the same procedure. What could be the cause?

A2: This common issue often points to hidden variables, primarily the purity of reagents and solvents or subtle shifts in reaction conditions.[3]

  • Causality & Expert Insights:

    • Substrate Purity: Trace impurities in your starting materials can act as catalyst poisons or inhibitors. For instance, residual halides from a previous synthetic step can deactivate many transition metal catalysts.[6] Unprotected coordinating groups (like amines or thiols) can bind to the catalyst's active site, preventing the desired interaction with the substrate.

    • Catalyst Quality: Asymmetric catalysts can be sensitive to air, moisture, and light. Degradation of the catalyst or its chiral ligand will inevitably lead to a drop in enantioselectivity. In some cases, higher catalyst loadings can lead to the formation of less selective aggregates.[3]

    • Solvent Effects: Solvents are not merely a medium for the reaction; they can influence the conformation of the catalyst-substrate complex. The use of strictly anhydrous and degassed solvents is critical, as water can hydrolyze sensitive reagents or compete for coordination sites on the catalyst.

    • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. The difference in activation energies for the pathways leading to the two enantiomers can be very small. Inconsistent temperature control can alter the ratio of products, thus affecting the ee.

Table 1: Impact of Reaction Parameters on Enantiomeric Excess (Illustrative Data)
ParameterCondition Aee (%)Condition Bee (%)Rationale
Temperature 0 °C9225 °C (RT)75Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.
Solvent Toluene88THF65Solvent polarity and coordinating ability can alter the catalyst's active conformation.
Catalyst Loading 1 mol%915 mol%82Higher loading can sometimes lead to the formation of less selective dimeric catalyst species.[3]
Counterion Acetate84o-Iodo Benzoate91The catalyst's counterion can significantly influence the steric and electronic environment of the active site.[6]

Section 3: Enhancing Enantioselectivity via Strategic Choice

If meticulous control of conditions still yields unsatisfactory ee, a more fundamental change in strategy may be required. The main approaches include using chiral auxiliaries, asymmetric catalysis, or resolution techniques.[2]

Q3: My current asymmetric catalyst gives only moderate ee (~60-70%). How can I improve this?

A3: Achieving over 90% ee often requires screening different strategic approaches. For α-alkoxy acids, two powerful methods are the use of chiral auxiliaries and post-synthesis resolution.

  • Strategy 1: Chiral Auxiliaries: This involves covalently attaching an enantiomerically pure molecule (the auxiliary) to your substrate.[7] This auxiliary then directs a subsequent stereocenter-forming reaction (e.g., alkylation of an enolate) to proceed with high diastereoselectivity. The auxiliary is cleaved in a final step to yield the desired enantiopure product. Evans' oxazolidinone auxiliaries are a classic example used for asymmetric alkylations.

  • Strategy 2: Kinetic and Dynamic Kinetic Resolution: If a robust enantioselective synthesis is elusive, you can synthesize the racemic acid and then separate the enantiomers.

    • Kinetic Resolution: This involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For example, an enzyme like a lipase could be used to selectively esterify one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester.[8] A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%.

    • Dynamic Kinetic Resolution (DKR): This more advanced technique overcomes the 50% yield limit. It combines the rapid, selective reaction of one enantiomer (as in kinetic resolution) with a method for continuously racemizing the slower-reacting enantiomer in situ. This funnels the entire racemic starting material into a single, desired enantiomeric product, allowing for theoretical yields up to 100%.[9]

Resolution_Strategies Fig. 2: Conceptual Comparison of Resolution Strategies cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) KR_start Racemate (R+S) KR_process Chiral Reagent/Catalyst (Reacts faster with R) KR_start->KR_process KR_end_S Unreacted S-Enantiomer KR_process->KR_end_S Slow KR_end_RP Product from R-Enantiomer KR_process->KR_end_RP Fast DKR_start Racemate (R+S) DKR_racemize Racemization Catalyst (S ⇌ R) DKR_start->DKR_racemize DKR_process Chiral Reagent/Catalyst (Reacts faster with R) DKR_start->DKR_process DKR_end_RP Single Product from R DKR_process->DKR_end_RP Fast

Caption: Kinetic vs. Dynamic Kinetic Resolution pathways.

Section 4: Post-Synthesis Enrichment

Q4: I have synthesized my product with a good but not excellent ee (e.g., 85-90%). Can I purify this to >99% ee?

A4: Yes, enriching a product from a moderate to high ee is often feasible and practical, especially for crystalline solids.

  • Fractional Recrystallization: This is a classical and effective method for enriching the ee of solid products.[10] A scalemic mixture (a mixture of enantiomers that is not racemic) can sometimes be crystallized to yield a solid phase that is significantly enriched in the major enantiomer, leaving the minor enantiomer concentrated in the mother liquor. This process often requires careful optimization of the solvent system and crystallization conditions.

  • Chiral Preparative HPLC: While expensive, preparative HPLC using a chiral stationary phase is a powerful tool for separating enantiomers on a larger scale. The optimized analytical method can often be scaled up to a preparative system to obtain enantiomerically pure material.[5]

  • Diastereomeric Salt Formation: For carboxylic acids like your target molecule, reacting the scalemic mixture with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) forms a mixture of diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.[11] After separation, acidification of the desired salt liberates the enantiomerically pure carboxylic acid.

Protocol 2: General Procedure for ee Enrichment via Diastereomeric Salt Formation
  • Objective: To enrich the enantiomeric excess of this compound.

  • Materials: Enantioenriched acid (e.g., 90% ee), an enantiopure chiral amine (e.g., (R)-(+)-α-methylbenzylamine), suitable solvents (e.g., ethanol, acetone, ethyl acetate), 1M HCl.

  • Procedure:

    • Dissolve 1.0 equivalent of the enantioenriched acid in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral amine in the same solvent.

    • Slowly add the amine solution to the acid solution. A salt should precipitate. The exact stoichiometry may need optimization to maximize the yield and purity of the desired diastereomeric salt.

    • Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the ee of the acid recovered from a small sample of the crystalline salt and the mother liquor to determine which contains the desired enantiomer.

    • Recrystallize the salt containing the desired enantiomer until the ee is constant and >99%.

    • Dissolve the pure diastereomeric salt in water and acidify with 1M HCl until the pH is ~1-2.

    • Extract the enantiopure acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

References

  • Troubleshooting low enantiomeric excess in asymmetric c
  • The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide. Benchchem.
  • Enantioselective Synthesis of α-Oxy Amides via Umpolung Amide Synthesis.PMC - NIH.
  • Asymmetric reactions_synthesis.University of Illinois Urbana-Champaign.
  • Asymmetric synthesis.Durham University.
  • Asymmetric Synthesis.
  • Enzymatic strategies for asymmetric synthesis.PMC - NIH.
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.Daicel Chiral Technologies.
  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol.
  • Chemistry Matters — Enantioselective Synthesis.University of Wisconsin.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configur
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.ScienceDirect.

Sources

Validation & Comparative

A Researcher's Guide to the 1H-NMR Interpretation of 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H-NMR), remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis and interpretation of the 1H-NMR spectrum of 2-Methoxy-2-(oxolan-2-yl)acetic acid, a molecule featuring a chiral center and a substituted tetrahydrofuran (THF) ring. By dissecting the expected spectral features, we aim to equip researchers with the foundational knowledge to confidently assign peaks and understand the nuanced stereochemical influences on the spectrum.

The Structural Landscape: Chirality and its NMR Consequences

This compound possesses a chiral center at the carbon bearing the methoxy, carboxyl, and tetrahydrofuran substituents. This chirality is the lynchpin of its spectral complexity. Protons on a methylene group (CH2) adjacent to a chiral center are termed "diastereotopic."[1][2][3] This means they are chemically non-equivalent and will, therefore, have distinct chemical shifts and potentially different coupling constants to neighboring protons. This is a critical concept for the correct interpretation of the tetrahydrofuran ring protons in our target molecule.

Predicted 1H-NMR Spectrum: A Signal-by-Signal Breakdown

While an experimental spectrum for this compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures.

A. The Methoxy and Carboxylic Acid Protons:

  • Methoxy Group (-OCH₃): This group will appear as a sharp singlet, integrating to three protons. Its chemical shift is influenced by the adjacent oxygen and the chiral center. Typically, methoxy groups resonate between 3.3 and 3.8 ppm.[4][5]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift is highly variable and can range from 9 to over 12 ppm.

B. The Tetrahydrofuran (THF) Ring Protons:

The unsubstituted tetrahydrofuran molecule exhibits two signals in its 1H-NMR spectrum: a multiplet around 3.7 ppm for the four protons adjacent to the oxygen (α-protons) and another multiplet around 1.8 ppm for the four protons further from the oxygen (β-protons).[6] However, the substitution in this compound breaks this symmetry, leading to a more complex pattern.

  • H-2' (The proton on the carbon attached to the chiral center): This proton is significantly deshielded by the adjacent oxygen atom and the chiral substituent. It is expected to appear as a multiplet, likely a doublet of doublets or a more complex multiplet, due to coupling with the two diastereotopic protons at the 3'-position.

  • H-3' (Methylene protons): These two protons are diastereotopic due to the adjacent chiral center at C-2'.[1][2][3] Therefore, they will have different chemical shifts and will appear as two separate multiplets. Each will likely be a multiplet due to geminal coupling to each other and vicinal coupling to the H-2' and the two H-4' protons.

  • H-4' (Methylene protons): These protons are also expected to be diastereotopic, although the effect of the distant chiral center may be less pronounced than at the 3'-position. They will appear as two distinct multiplets, coupling to the H-3' and H-5' protons.

  • H-5' (Methylene protons): Similar to the H-3' protons, these two protons are diastereotopic. They will present as two separate multiplets, coupling geminally to each other and vicinally to the H-4' protons. The proximity to the ring oxygen will shift these signals downfield compared to the H-4' protons.

Comparative Analysis: Unsubstituted vs. Substituted Tetrahydrofuran

To fully appreciate the spectral complexity of our target molecule, a comparison with the 1H-NMR spectrum of unsubstituted tetrahydrofuran is instructive.

Proton(s)Unsubstituted THF (ppm)[6]This compound (Predicted ppm)Multiplicity (Predicted)Key Influences
-OCH₃N/A~3.4 - 3.8SingletElectronegative oxygen
H-2'~3.7Further downfieldMultipletOxygen, chiral substituent
H-3'~1.8Two distinct signalsTwo MultipletsDiastereotopicity
H-4'~1.8Two distinct signalsTwo MultipletsDiastereotopicity
H-5'~3.7Two distinct signalsTwo MultipletsDiastereotopicity, Oxygen
-COOHN/A>9Broad SingletDeshielding, H-bonding

Experimental Protocols

1. Sample Preparation for 1H-NMR Spectroscopy:

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice will depend on the solubility of the compound and the desired chemical shift of the carboxylic acid proton. For observing the -COOH proton, aprotic solvents like CDCl₃ or DMSO-d₆ are preferred.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. 1H-NMR Data Acquisition:

The following is a general workflow for acquiring a standard 1H-NMR spectrum.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep_sample Prepare Sample insert_sample Insert Sample into Spectrometer prep_sample->insert_sample Transfer to NMR tube lock_shim Lock and Shim insert_sample->lock_shim setup_exp Set Up Experiment Parameters lock_shim->setup_exp acquire_data Acquire FID setup_exp->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform Raw Data (FID) phase_correct Phase Correction fourier_transform->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration baseline_correct->integrate peak_pick Peak Picking integrate->peak_pick Processed Spectrum molecular_structure cluster_molecule This compound cluster_thf Tetrahydrofuran Ring C_chiral C* O_methoxy O C_chiral->O_methoxy C_carboxyl COOH C_chiral->C_carboxyl C2_prime C2' C_chiral->C2_prime C_methoxy CH₃ O_methoxy->C_methoxy O_thf O C3_prime C3' C2_prime->C3_prime H2_prime H-2' C2_prime->H2_prime O_thf->C2_prime C5_prime C5' C5_prime->O_thf H5a_prime H-5'a C5_prime->H5a_prime H5b_prime H-5'b C5_prime->H5b_prime C4_prime C4' C3_prime->C4_prime H3a_prime H-3'a C3_prime->H3a_prime H3b_prime H-3'b C3_prime->H3b_prime C4_prime->C5_prime H4a_prime H-4'a C4_prime->H4a_prime H4b_prime H-4'b C4_prime->H4b_prime

Figure 2. Structure of this compound with key protons labeled.

Conclusion

The 1H-NMR spectrum of this compound, while complex, is entirely interpretable through the application of fundamental NMR principles. The presence of a chiral center is the dominant factor, inducing diastereotopicity in the methylene protons of the tetrahydrofuran ring and leading to a rich and informative spectrum. A thorough understanding of these concepts allows for the confident assignment of each signal, providing unequivocal structural verification. This guide serves as a comprehensive resource for researchers encountering this or structurally related molecules, enabling them to leverage the full power of 1H-NMR spectroscopy in their scientific pursuits.

References

  • How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? Homework.Study.com. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Available at: [Link]

  • 2.8: ¹H NMR Spectroscopy and Proton Equivalence - Chemistry LibreTexts. (2024, January 15). Available at: [Link]

  • Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons - JoVE. (2024, April 4). Available at: [Link]

  • (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (2022, February 15). Available at: [Link]

  • Diastereomers and H-NMR - Chemistry Stack Exchange. (2017, August 26). Available at: [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran - MDPI. (2003, April 4). Available at: [Link]

  • Total lineshape analysis of α-tetrahydrofuroic acid1H NMR spectra Artemiy I. Nichugovskiy1, Dmitry A. Cheshkov2 - arXiv. Available at: [Link]

  • SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. (2013, November 25). Available at: [Link]

  • 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems - Pearson. Available at: [Link]

  • Chemical shifts - UCL. Available at: [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]

  • Methoxy groups just stick out - ACD/Labs. (2026, January 27). Available at: [Link]

Sources

Comparative Guide: HPLC Purity Determination for 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for determining the purity of 2-Methoxy-2-(oxolan-2-yl)acetic acid (also referred to as 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid).

Executive Summary

This compound presents a specific analytical challenge: it is a polar, chiral carboxylic acid with a weak UV chromophore . Standard "generic" gradient methods often fail to provide accurate purity data due to poor retention of the polar acid or insufficient sensitivity at the required low UV wavelengths (200–210 nm).

This guide compares three distinct analytical approaches. Method B (CAD/ELSD) is recommended as the "Gold Standard" for accurate mass-balance purity, while Method C is required for stereochemical control.

FeatureMethod A: Low-UV RP-HPLC Method B: Universal Detection (CAD/ELSD) Method C: Chiral HPLC
Primary Utility Routine In-Process Control (IPC)Final Product Purity & Impurity ProfilingEnantiomeric/Diastereomeric Purity
Detector UV/Vis (DAD) @ 210 nmCharged Aerosol (CAD) or ELSDUV or RI
Sensitivity Low (Signal-to-Noise issues)High (Nanogram level)Moderate
Linearity Poor for trace impuritiesExcellent (Sub-linear/Quadratic)Good
Blind Spots Misses non-chromophoric impuritiesMisses volatile impuritiesMisses achiral impurities
Part 1: The Analytical Challenge

Before selecting a method, researchers must understand the molecule's behavior in solution:

  • Weak Chromophore: The molecule lacks a benzene ring or conjugated system. Absorption relies solely on the carbonyl (

    
    ) transition of the carboxylic acid, necessitating detection at 210 nm . At this wavelength, mobile phase transparency is critical; common solvents like Methanol or THF cause high background noise.
    
  • Stereochemistry: The compound contains two chiral centers (C2 on the THF ring and the

    
    -carbon). Synthetic routes often produce a mixture of diastereomers (RR/SS and RS/SR pairs). A standard achiral column may split these into two peaks or co-elute them, complicating purity integration.
    
  • Polarity: The carboxylic acid moiety leads to poor retention on standard C18 columns ("phase collapse") if 100% aqueous conditions are used to retain it.

Part 2: Detailed Methodologies
Method A: The "Workhorse" (Low-UV Reversed Phase)

Best for: Quick reaction monitoring where high precision is not required.

This method uses a high-strength acidic buffer to suppress ionization (keeping the acid protonated) and force retention on a hydrophobic column.

  • Column: C18 (End-capped, high carbon load), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade, Far UV cutoff).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain polar acid)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

Critical Insight: You must use Phosphate buffer rather than Formic Acid or TFA for Method A. Formic acid and TFA absorb strongly at 210 nm, causing a drifting baseline that can mask impurity peaks.

Method B: The "Gold Standard" (Charged Aerosol Detection)

Best for: Final purity assignment and detecting non-chromophoric synthetic byproducts.

Since the molecule's UV response is weak, UV purity often overestimates the actual purity by "missing" non-UV active impurities (like saturated synthetic precursors). CAD provides a near-universal response based on mass, not optical properties.

  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect HSS T3).

    • Why? The Phenyl-Hexyl phase offers alternative selectivity (pi-pi interactions) for the ether groups and better retention for polar acids in highly aqueous phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Settings: Nebulizer Temp 35°C; Power Function 1.0 (for CAD).

  • Protocol:

    • Equilibrate system for 30 mins (CAD requires thermal stability).

    • Inject 10 µL of sample (1 mg/mL in Water/ACN 90:10).

    • Run Gradient: 0% B hold for 2 min, then ramp to 50% B over 20 min.

Self-Validating Step: Inject a known concentration of a non-UV active standard (e.g., glucose or a simple aliphatic acid). If Method B detects it but Method A does not, Method B is validated as necessary for "Mass Balance" purity.

Method C: Stereoselective Separation (Chiral)

Best for: Quantifying diastereomeric ratio (dr) and enantiomeric excess (ee).

  • Column: Immobilized Amylose-based (e.g., Chiralpak IG or IA).

  • Mode: Polar Organic Mode (to ensure solubility and ionization control).

  • Mobile Phase: Acetonitrile / Methanol (90:10) + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is essential to sharpen the peak of the acidic analyte.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 210 nm.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical workflow during drug development.

G Start Sample: this compound Stage Development Stage? Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Synthesis Final Final Product / CoA Stage->Final QC / Release MethodA Method A: RP-HPLC (UV 210nm) Check: Conversion % IPC->MethodA MethodB Method B: CAD/ELSD Check: Chemical Purity (Mass Balance) Final->MethodB MethodC Method C: Chiral LC Check: Diastereomeric Ratio MethodB->MethodC If Chemically Pure Decision Is Purity > 98%? MethodC->Decision Release Release Batch Decision->Release Yes Reprocess Reprocess / Recrystallize Decision->Reprocess No

Caption: Analytical workflow for purity assignment. Method B and C are orthogonal requirements for final release.

Part 4: Data Presentation & Validation Criteria

When validating these methods, the following acceptance criteria should be met.

ParameterAcceptance Criteria (Method A/B)Rationale
Resolution (

)

between Main Peak and nearest impurity
Ensures accurate integration.
Tailing Factor (

)

Acids tend to tail; phosphate/TFA buffers mitigate this.
LOD (Limit of Detection)

(Area)
Required for reporting trace impurities (ICH Q3A).
Precision (RSD)

(n=6 injections)
Demonstrates system stability.

Troubleshooting Tip: If you observe "split peaks" in Method A or B, it is likely the partial separation of diastereomers. Do not integrate them as impurities if they are the product isomers; verify by running Method C. If they are confirmed isomers, sum their areas for "Chemical Purity" but report the ratio separately.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC method development for polar acids).
  • Gamache, P. H., et al. (2005). "Method development for the analysis of polar compounds by Charged Aerosol Detection." Journal of Chromatographic Science. Link

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.[4] Link

Sources

Comparing reactivity of 2-Methoxy-2-(oxolan-2-yl)acetic acid vs. mandelic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Methoxy-2-(oxolan-2-yl)acetic acid versus Mandelic Acid (2-Hydroxy-2-phenylacetic acid) derivatives.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary

In the landscape of chiral building blocks, Mandelic Acid has long been the gold standard for introducing chirality and aryl functionality.[1] However, the emergence of sp3-rich scaffolds in modern drug discovery has elevated the relevance of This compound .[1]

This guide compares these two synthons. While Mandelic acid offers established aromatic chemistry, the oxolanyl derivative provides a metabolically robust, three-dimensional bioisostere with distinct reactivity advantages—specifically regarding configurational stability and process efficiency (elimination of protection steps).[1]

Physicochemical Profile

The transition from a phenyl-hydroxy motif to an oxolanyl-methoxy motif fundamentally alters the physicochemical landscape of the molecule.[1]

FeatureMandelic Acid This compound
Structure

-Hydroxy-

-Phenyl

-Methoxy-

-(Tetrahydrofuran-2-yl)
Formula


Hybridization

rich (Aromatic)

rich (Aliphatic)
Chirality 1 Center (Enantiomers)2 Centers (Diastereomers: RR, SS, RS, SR)
pKa (approx) 3.41~3.5 – 3.7 (Est.[1][2] based on

-OMe induction)
H-Bonding Donor (OH) & Acceptor (COOH)Acceptor only (OMe, Ether, COOH)
Solubility Moderate (Water), High (Organics)High (Water/Polar), Moderate (Non-polar)
Metabolic Risk Benzylic oxidation, GlucuronidationO-Dealkylation (minor), Ring opening (rare)
Key Insight: The "Flatland" vs. 3D Shift

Mandelic acid contributes to the "flatness" of a drug molecule (aromatic ring), which can negatively impact solubility and crystal packing.[1] The oxolanyl derivative introduces a 3D-aliphatic ring (THF) , increasing the fraction of sp3 carbons (


), a metric directly correlated with improved clinical success rates due to better solubility and receptor selectivity.[1]

Reactivity & Stability Analysis

Configurational Stability (Racemization Risk)

A critical failure mode in chiral drug synthesis is racemization at the


-carbon.[1]
  • Mandelic Acid (High Risk): The

    
    -proton is benzylic . The phenyl ring stabilizes the intermediate enolate/carbanion via resonance, significantly lowering the 
    
    
    
    of the
    
    
    -proton (~22).[1] Under basic conditions (e.g., amidation bases like TEA or DIPEA), Mandelic acid derivatives are prone to racemization.[1]
  • Oxolanyl Derivative (High Stability): The

    
    -proton is flanked by two ethers (methoxy and THF). While inductive effects make it acidic, it lacks the resonance stabilization  of a phenyl ring.[1] Consequently, the energetic barrier to enolization is higher, making this scaffold far more resistant to racemization during coupling reactions.[1]
    
Chemoselectivity & Protection Strategies
  • Mandelic Acid: The free

    
    -hydroxyl group is nucleophilic.[1] In amide coupling or esterification, it often competes with the external nucleophile, leading to O-acylation side products  (dimerization).[1]
    
    • Requirement: Often requires protection (e.g., Acetyl, TBDMS)

      
       Coupling 
      
      
      
      Deprotection.[1]
  • Oxolanyl Derivative: The

    
    -functionality is a methoxy ether .[1] It is chemically inert under standard coupling conditions (EDC/NHS, HATU).[1]
    
    • Advantage:[1][3][4][5][6][7] Enables direct coupling without protection/deprotection sequences, reducing step count and improving atom economy.[1]

Reactivity Landscape Diagram

The following diagram visualizes the divergent reactivity pathways and risks associated with each molecule.

ReactivityComparison Mandelic Mandelic Acid (Alpha-Hydroxy-Aryl) Racemization Risk: Racemization (Benzylic Proton Acidity) Mandelic->Racemization SideReaction Risk: O-Acylation (Self-Esterification) Mandelic->SideReaction Oxolanyl Oxolanyl Derivative (Alpha-Methoxy-Aliphatic) StableConfig Benefit: Config. Stability (No Resonance) Oxolanyl->StableConfig DirectCouple Benefit: Direct Coupling (Inert Ether) Oxolanyl->DirectCouple Diastereomers Challenge: 2 Chiral Centers (Complex Separation) Oxolanyl->Diastereomers Protection Step: Protection Required (OAc, TBDMS) SideReaction->Protection Mitigation

Figure 1: Comparative reactivity landscape highlighting the stability advantages of the Oxolanyl derivative versus the protection requirements of Mandelic Acid.[1]

Experimental Protocols

Protocol A: Amide Coupling (Direct vs. Protected)

Objective: Synthesis of a chiral amide via reaction with a primary amine (


).
Route 1: Mandelic Acid Derivative (Requires Protection)
  • Protection: Dissolve Mandelic acid (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq). Stir 4h. Aqueous workup. Yield: O-Acetyl-Mandelic Acid.[1]

  • Activation: Dissolve protected acid in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir 15 min.

  • Coupling: Add amine (

    
    , 1.0 eq). Stir 12h at RT.
    
  • Deprotection: Treat crude amide with

    
     in MeOH/H2O to remove acetyl group.
    
  • Risk: Racemization possible during deprotection if pH > 10.

Route 2: this compound (Direct) [1]
  • One-Pot Activation/Coupling:

    • Charge reaction vessel with This compound (1.0 eq) and DCM.[1]

    • Cool to 0°C. Add EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq).
      
    • Stir 30 min to form active ester.

    • Add amine (

      
      , 1.1 eq) and N-Methylmorpholine (NMM, 2.0 eq).
      
    • Warm to RT and stir 4-6h.

  • Workup: Wash with 1N HCl (remove amine/EDC), then sat.

    
    . Dry organic layer.[1]
    
  • Result: Pure amide isolated directly. No deprotection step.[1]

  • Validation: Check HPLC for diastereomeric purity (since starting material has 2 chiral centers, ensure no epimerization at

    
    -carbon).
    
Protocol B: Diastereomer Separation (Specific to Oxolanyl)

Unlike Mandelic acid (enantiomers), the oxolanyl derivative often exists as diastereomers.

  • Method: Chiral Stationary Phase HPLC is often not required for initial separation.

  • Column: C18 Reverse Phase (Standard).

  • Mobile Phase:

    
     (0.1% Formic Acid) / Acetonitrile gradient.
    
  • Observation: Diastereomers often display distinct retention times (

    
     min) due to different 3D shapes/solvation, allowing preparative separation on standard equipment.[1]
    

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Mandelic Acid Workflow cluster_1 Oxolanyl Workflow M_Start Start: Mandelic Acid M_Prot Protection (Ac2O/Py) M_Start->M_Prot M_Couple Coupling (HATU/Amine) M_Prot->M_Couple M_Deprot Deprotection (Base Hydrolysis) M_Couple->M_Deprot M_Final Final Amide M_Deprot->M_Final O_Start Start: Oxolanyl Acid O_Couple Direct Coupling (EDC/HOBt) O_Start->O_Couple O_Final Final Amide O_Couple->O_Final

Figure 2: Process efficiency comparison. The Oxolanyl workflow eliminates two unit operations (Protection/Deprotection).[1]

Conclusion

For drug development programs seeking to escape "flatland" and improve metabolic stability, This compound is a superior alternative to Mandelic acid.[1]

  • Choose Mandelic Acid if: You require

    
    -stacking interactions for target binding or need the specific H-bond donor capability of the 
    
    
    
    -OH.[1]
  • Choose Oxolanyl Acid if: You need to improve

    
    , require higher water solubility, or seek a robust synthetic route that avoids protection steps and racemization risks.[1]
    

References

  • BenchChem. The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide. (2025).[8][9] Link

  • CymitQuimica. Product Catalog: this compound.[1][3]Link

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Acetic acid, methoxy-: Human health tier II assessment. (2015).[10] Link

  • PubChem. Compound Summary: [2-(4-Methoxyphenyl)-5-oxooxolan-2-yl]acetic acid (Structural Analog Data).[1][2]Link

  • MDPI. Synthesis of 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. (2022).[2][11] Link

Sources

A Practical Guide to the Crystallographic Analysis of 2-Methoxy-2-(oxolan-2-yl)acetic Acid Salts: From Synthesis to Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the realm of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule, as determined by X-ray crystallography, is of paramount importance.[1][2][3][4][5] This structural data provides invaluable insights into the physicochemical properties of a compound, such as solubility, stability, and bioavailability, which are critical for formulation and drug efficacy.[1][2] The salts of an active pharmaceutical ingredient (API) often exhibit different crystal structures, leading to a diverse range of properties. A comparative crystallographic analysis of these salts is therefore a cornerstone of solid-form screening and selection in drug development.[1]

To date, a comprehensive search of crystallographic databases reveals a notable absence of publicly available X-ray crystallography data for 2-Methoxy-2-(oxolan-2-yl)acetic acid and its salts. This guide is designed to address this gap by providing researchers, scientists, and drug development professionals with a detailed, field-proven workflow to independently generate and analyze this crucial data. We will proceed from the foundational synthesis of the parent acid and its salts, through the nuanced art of crystallization, to the technical rigors of X-ray data collection and structural refinement. The final section will present a framework for the comparative analysis of the resulting crystal structures, enabling a robust evaluation of the different salt forms.

Part 1: Synthesis of this compound and Its Salts

The journey to a crystal structure begins with the synthesis of the compound of interest. While specific literature on the synthesis of this compound is scarce, a plausible and efficient route can be adapted from established methods for analogous α-methoxy acids. One such approach involves the oxidation of a suitable precursor.

Experimental Protocol: Synthesis of the Parent Acid

A potential synthetic route is the oxidation of 2-methoxy-2-(oxolan-2-yl)ethanol. This method is analogous to the industrial synthesis of 2-methoxyacetic acid from 2-methoxyethanol.[6]

  • Precursor Synthesis: The precursor, 2-methoxy-2-(oxolan-2-yl)ethanol, can be prepared from 2-hydroxytetrahydrofuran through a series of standard organic transformations.

  • Oxidation: The synthesized alcohol is dissolved in a suitable solvent system (e.g., a buffered aqueous solution). A catalytic amount of a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added, followed by the slow addition of a stoichiometric oxidizing agent like sodium hypochlorite at a controlled temperature (0-10°C).

  • Work-up and Purification: The reaction is quenched, and the aqueous solution is acidified. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Protocol for Salt Formation

A variety of salts can be prepared to explore a range of physicochemical properties. Here is a general protocol for forming crystalline salts suitable for X-ray diffraction.

  • Stoichiometric Reaction: Dissolve a precise molar equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Base Addition: In a separate vessel, dissolve one molar equivalent of the desired base (e.g., sodium hydroxide, potassium hydroxide, or an amine for an ammonium salt) in the same solvent.

  • Salt Formation: Slowly add the basic solution to the acidic solution with stirring. For divalent cations like calcium, use a 2:1 molar ratio of acid to base (e.g., calcium hydroxide).

  • Initiation of Crystallization: The resulting salt solution can then be used directly for crystallization experiments.

Part 2: Strategies for Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. For organic salts, several techniques can be employed, and success often requires screening various solvents and conditions.[7][8][9]

Common Crystallization Techniques
  • Slow Evaporation: The salt is dissolved in a solvent in which it is moderately soluble.[10] The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes more concentrated, it reaches supersaturation, and crystals begin to form.

  • Vapor Diffusion (Solvent/Anti-Solvent): The salt is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container with a volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor slowly diffuses into the salt solution, reducing the salt's solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the salt is prepared in a suitable solvent at an elevated temperature.[9] The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator or freezer). The decrease in solubility upon cooling leads to crystal formation.

Solvent Anti-Solvent (for Vapor Diffusion) Rationale
MethanolDiethyl ether, HexanePolar protic solvent, good for many salts.
EthanolDichloromethane, TolueneSimilar to methanol but with lower volatility.
WaterAcetone, IsopropanolFor highly polar or ionic salts.
AcetonitrileEthyl acetate, TolueneA polar aprotic solvent.
Tetrahydrofuran (THF)Pentane, CyclohexaneA less polar ether solvent.

Part 3: The Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained (typically 0.1-0.4 mm in size), the next step is to collect the diffraction data.[11] This is performed using a single-crystal X-ray diffractometer.[12]

Step-by-Step Data Collection Protocol
  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (usually at 100 K or 173 K) to minimize radiation damage during data collection.[11]

  • Data Collection Strategy: The crystal is centered in the X-ray beam.[11] A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality. Based on this, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[13]

  • Full Data Collection: The diffractometer then automatically collects hundreds or thousands of diffraction images as the crystal is rotated in the X-ray beam.[14]

  • Data Integration and Reduction: The collected images are processed to measure the intensity of each diffraction spot. This data is then corrected for various experimental factors to produce a final reflection file.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Acid & Salt Formation Crystallization Crystal Growth (e.g., Vapor Diffusion) Synthesis->Crystallization Salt Solution Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Single Crystal DataCollection Data Collection (Diffractometer) Mounting->DataCollection Mounted Crystal DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection File (.hkl) Refinement Structure Refinement (Model Optimization) StructureSolution->Refinement Initial Model Validation Validation & CIF Generation Refinement->Validation Refined Model

Experimental workflow from synthesis to final crystal structure.

Part 4: Crystal Structure Solution and Refinement

The result of the data collection is a set of diffraction intensities. The next challenge, known as the "phase problem," is to determine the phases associated with these intensities to calculate an electron density map and build an atomic model of the molecule.[15][16]

Methodology
  • Structure Solution: For small molecules, direct methods or intrinsic phasing are typically used to solve the phase problem.[11][15] This is usually performed with software packages like SHELXT or Olex2.[17] These programs use statistical relationships between the intensities to derive initial phase estimates.

  • Structure Refinement: The initial atomic model obtained from the solution is then refined using a least-squares method with programs like SHELXL.[16] This iterative process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[15]

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection.

Part 5: A Framework for Comparative Analysis

With the crystal structures of several different salts of this compound determined, a detailed comparative analysis can be performed. This comparison is vital for selecting a salt form with optimal properties for drug development.

Key Crystallographic Parameters for Comparison

The following table provides a template for summarizing and comparing the key crystallographic data for each salt.

Parameter Sodium Salt Potassium Salt Calcium Salt Ammonium Salt
Formula
Formula Weight
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z (molecules/cell)
Calculated Density (g/cm³)
Hydrogen Bond Donors
Hydrogen Bond Acceptors
Key H-Bond Interactions
Other Intermolecular Interactions
Analysis of Intermolecular Interactions

A crucial aspect of the comparison is the analysis of the different hydrogen bonding networks and other intermolecular interactions in each salt structure. These interactions govern the crystal packing and are directly related to the material's physical properties. For example, a salt with a more extensive and robust hydrogen-bonding network may exhibit higher thermal stability and lower solubility.

logical_relationship cluster_data Data Generation for Each Salt cluster_insights Derived Insights Na_Salt Sodium Salt Crystal Structure Comparison Comparative Analysis (Structural Parameters, Packing, H-Bonds) Na_Salt->Comparison K_Salt Potassium Salt Crystal Structure K_Salt->Comparison Ca_Salt Calcium Salt Crystal Structure Ca_Salt->Comparison NH4_Salt Ammonium Salt Crystal Structure NH4_Salt->Comparison Properties Structure-Property Relationships (Solubility, Stability) Comparison->Properties Selection Optimal Salt Form Selection Properties->Selection

Logical relationship for comparative structural analysis.

This guide provides a comprehensive and actionable framework for researchers to obtain and analyze the X-ray crystallography data for salts of this compound. By following the outlined protocols for synthesis, crystallization, data collection, and analysis, scientists can generate the crucial structural information needed to understand the solid-state properties of these compounds. The subsequent comparative analysis will enable an informed selection of the optimal salt form, a critical step in the drug development pipeline that can significantly impact the timeline and success of bringing a new therapeutic to market.

References

  • IUCr. (n.d.). Role of Crystallography in Pharmaceutical Solid Form Development. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. Retrieved from [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Retrieved from [Link]

  • Fiveable. (n.d.). Crystallography in Biology and Drug Design. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • PMC. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

  • PMC. (n.d.). Data Collection for Crystallographic Structure Determination. Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Oxford Academic. (n.d.). Crystal structure refinement. Retrieved from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]

  • SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
  • ResearchGate. (n.d.). (PDF) Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid. Retrieved from [Link]

Sources

Validating Chiral Purity of 2-Methoxy-2-(oxolan-2-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Methoxy-2-(oxolan-2-yl)acetic acid (also referred to as 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid) presents a unique analytical challenge due to its dual stereogenic centers—one at the C2 position of the tetrahydrofuran (THF) ring and one at the


-position of the acetic acid side chain. This structural complexity results in four potential stereoisomers (two diastereomeric pairs of enantiomers).

While High-Performance Liquid Chromatography (HPLC) is often the default for chiral separations, Chiral Gas Chromatography (GC) offers superior resolution (Rs) and sensitivity for this specific class of volatile, ether-functionalized intermediates, provided the carboxylic acid functionality is properly derivatized.

This guide serves as a technical blueprint for validating the chiral purity of this compound, objectively comparing GC against HPLC and NMR alternatives, and detailing a self-validating experimental protocol.

Comparative Technology Assessment

Before committing to a method, it is crucial to understand why Chiral GC is often the superior choice for this specific molecule compared to standard alternatives.

FeatureChiral GC (Recommended) Chiral HPLC (Alternative) NMR (Chiral Solvating Agents)
Primary Mechanism Volatility & Inclusion ComplexationAdsorption/Steric InteractionDiastereomeric Solvation
Analyte State Derivatized (Methyl Ester)Free Acid or EsterFree Acid (usually)
Resolution (Rs) High (Efficiency > 100k plates)Moderate (Efficiency ~10-20k plates)Low (Peak overlap common)
Sensitivity (LOD) Excellent (FID/MS: < 0.05%)Good (UV: ~0.1% depending on chromophore)Poor (> 1-2%)
Throughput High (Fast temperature ramps)Moderate (Isocratic runs often long)Low (Manual interpretation)
Cost per Run Low (Gas carrier)High (Solvent consumption)Low (Deuterated solvents)

Scientist’s Insight: The lack of a strong UV chromophore in the tetrahydrofuran and aliphatic backbone makes HPLC detection reliant on low-wavelength UV (205-210 nm), which is prone to baseline drift and solvent interference. GC-FID, detecting carbon content directly, offers a more robust signal-to-noise ratio for this specific molecule.

Critical Methodological Decisions

The Derivatization Imperative

Direct injection of carboxylic acids in GC leads to peak tailing and irreversible adsorption due to hydrogen bonding with silanol groups.

  • Protocol Choice: Acid-catalyzed Methyl Esterification (MeOH / H₂SO₄).

  • Why: It is cleaner and safer than Diazomethane for routine QC and produces a highly volatile methyl ester that interacts favorably with cyclodextrin stationary phases.

Column Selection Strategy

The separation relies on the "three-point interaction" rule. The methoxy group and the ether oxygen of the THF ring provide excellent anchor points for Derivatized


-Cyclodextrin  phases.
  • Recommended Phase: 2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl-

    
    -cyclodextrin  (e.g., Cyclosil-B or Rt-βDEXsm).
    
  • Mechanism: The inclusion of the methoxy-ester moiety into the hydrophobic cyclodextrin cavity discriminates between enantiomers based on steric fit.

Experimental Protocol: Chiral GC Method

Sample Preparation (Derivatization)
  • Step 1: Weigh 10 mg of this compound into a 4 mL reaction vial.

  • Step 2: Add 1.0 mL of Methanol (anhydrous) and 50 µL of concentrated Sulfuric Acid (H₂SO₄).

  • Step 3: Cap tightly and incubate at 60°C for 30 minutes.

  • Step 4: Cool to room temperature. Add 1.0 mL of n-Heptane and 1.0 mL of Water.

  • Step 5: Vortex for 30 seconds and allow layers to separate.

  • Step 6: Transfer the top organic layer (containing the methyl ester) to a GC vial containing anhydrous Na₂SO₄ (to dry).

Instrument Parameters
  • System: GC-FID (Flame Ionization Detector)

  • Column: Cyclosil-B (30 m x 0.25 mm ID x 0.25 µm film) or equivalent.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 2°C/min to 140°C (Critical for chiral resolution)

    • Ramp 2: 20°C/min to 230°C (Bake out)

  • Detector: FID @ 250°C.

Method Validation Logic

To ensure the method is "self-validating," you must prove that the separation is due to chiral recognition and not an artifact.

Visualization of the Workflow

The following diagram illustrates the critical control points (CCPs) in the analytical workflow.

G cluster_0 Critical Control Point 1: Kinetic Control cluster_1 Critical Control Point 2: Resolution Sample Raw Sample (Acid Form) Deriv Derivatization (MeOH/H2SO4) Sample->Deriv Esterification Extraction L-L Extraction (Heptane/Water) Deriv->Extraction Isolation GC_Inlet GC Inlet (Volatilization) Extraction->GC_Inlet Injection Separation Chiral Separation (Cyclodextrin Phase) GC_Inlet->Separation Thermal Ramp Detection FID Detection (Signal) Separation->Detection Elution Data Data Analysis (4 Isomers) Detection->Data Integration

Caption: Analytical workflow highlighting the transformation from non-volatile acid to volatile ester and the critical separation stage.

Validation Parameters
ParameterAcceptance CriteriaExperimental Verification
Specificity Baseline separation of all 4 isomers (Rs > 1.5)Inject a "racemic" mixture (synthesized via non-stereoselective route) to confirm retention times of all isomers.
Linearity R² > 0.999Prepare 5 concentration levels (e.g., 0.1 mg/mL to 2.0 mg/mL).
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Critical for detecting minor enantiomeric impurities (e.g., < 0.1%).
Robustness %RSD < 2.0%Vary ramp rate (±0.5°C/min) and flow rate (±0.1 mL/min).

Troubleshooting & Optimization

Scenario 1: Peak Tailing

  • Cause: Incomplete derivatization (free acid remaining) or active sites in the liner.

  • Fix: Increase derivatization time or replace the GC inlet liner with a deactivated wool liner.

Scenario 2: Co-elution of Diastereomers

  • Cause: Ramp rate too fast.

  • Fix: Lower the initial ramp rate to 1°C/min. The separation of diastereomers is driven by volatility differences, while enantiomers are separated by the chiral phase interaction. Slowing the ramp helps both.

Scenario 3: "Ghost" Peaks

  • Cause: Contamination from the extraction solvent.

  • Fix: Run a blank injection of the Heptane/Methanol/Water mix.

References

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). Chiral GC Columns: Cyclodextrin Derivatives. Technical Guide. Link

  • BenchChem. (2025).[1][2] Separation of 2-(Tetrahydrofuran-2-yl)acetic acid Enantiomers. Technical Support Center. Link

  • Phenomenex. (2025).[3][4] GC vs. HPLC: A Comprehensive Comparison. Link

  • Restek Corporation. (2023). Strategies for Chiral GC Method Development. Link

Sources

A Comparative Guide to the Synthesis of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes for 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid, a compound of interest for its potential applications in various therapeutic areas. While direct, high-yield synthetic routes to this specific α-methoxy acid are not yet well-documented in publicly available literature, this guide will detail established methods for its immediate precursor, 2-(tetrahydrofuran-2-yl)acetic acid, and subsequently propose scientifically sound strategies for the final α-methoxylation step. This approach provides a comprehensive roadmap for researchers to access this important class of compounds.

Part 1: Established Synthetic Routes to 2-(Tetrahydrofuran-2-yl)acetic acid

The synthesis of the parent compound, 2-(Tetrahydrofuran-2-yl)acetic acid, is well-established, with two primary routes offering distinct advantages and disadvantages. The choice between these routes will largely depend on factors such as the availability of starting materials, desired scale of production, and the laboratory's equipment and expertise.

Comparative Analysis of Synthetic Routes

The two main strategies for synthesizing 2-(Tetrahydrofuran-2-yl)acetic acid are a multi-step approach involving cyclization, hydrogenation, and hydrolysis, and a more direct, one-step oxidation of a commercially available alcohol.

ParameterRoute 1: Cyclization, Hydrogenation & HydrolysisRoute 2: Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol
Starting Materials Ethyl acetoacetate, 1,4-dibromobutane2-(Tetrahydrofuran-2-yl)ethanol (Tetrahydrofurfuryl alcohol)
Key Intermediates Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate, Methyl 2-(tetrahydrofuran-2-yl)acetateNot applicable (one-pot reaction)
Overall Yield ~70-75% (estimated over three steps)Up to 95%
Number of Steps 31
Reagents & Conditions 1. LDA, THF, -78°C to 20°C2. Pd/C, H₂, MeOH, 20°C3. LiOH, THF/H₂OTEMPO, NaBr, NaOCl, NaHCO₃, CH₂Cl₂, H₂O, 0°C to RT
Advantages Utilizes readily available and inexpensive starting materials to construct the core structure.High-yielding, one-step process from a commercially available starting material. Employs mild reaction conditions.
Disadvantages Multi-step synthesis with a moderate overall yield. Requires the handling of strong bases (LDA) and specialized hydrogenation equipment.Relies on the availability and cost of the starting alcohol.
Experimental Protocols

This route builds the target molecule sequentially, offering flexibility in intermediate modification if desired.

Step 1: Synthesis of Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate

This initial step involves the formation of a dianion from ethyl acetoacetate, which then undergoes cyclization with 1,4-dibromobutane.

  • To a solution of diisopropylamine in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes.

  • The solution is then cooled to -78°C, and ethyl acetoacetate is added slowly. The reaction is stirred for 1 hour at this temperature.

  • 1,4-dibromobutane is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the ethyl ester, which is then transesterified to the methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of acid).

Optical Rotation Standards for Pure 2-Methoxy-2-(oxolan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical standards for assessing the optical purity of 2-Methoxy-2-(oxolan-2-yl)acetic acid (also known as


-methoxy-2-tetrahydrofuranacetic acid).[1] Due to the compound's specific stereochemical complexity (two chiral centers), this guide compares the traditional Polarimetry  standard against the modern Chiral HPLC  alternative, establishing a validated workflow for researchers.

Executive Summary & Compound Profile

This compound is a critical chiral building block featuring two stereogenic centers: one at the C2 position of the tetrahydrofuran (oxolane) ring and one at the


-carbon.[1] This results in four potential stereoisomers (two enantiomeric pairs).

Establishing a reliable optical rotation standard for this compound is challenging due to:

  • Low Specific Rotation: The compound often exhibits low

    
     values, making it susceptible to measurement errors from solvent effects or impurities.
    
  • Diastereomeric Complexity: Standard polarimetry yields a single net rotation value, which can mask the presence of diastereomeric impurities that possess different rotatory powers.

This guide compares Polarimetry (Method A) as a rapid screening tool against Chiral HPLC (Method B) as the absolute quantitative standard.[1]

Compound Identification
  • IUPAC Name: 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Stereochemistry: 2 Chiral Centers (Possible configurations:

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    )[1]

Comparison of Analytical Standards

The following table contrasts the performance of Optical Rotation (Polarimetry) against Chiral HPLC for this specific substrate.

Table 1: Performance Comparison of Purity Standards
FeatureMethod A: Polarimetry (Optical Rotation) Method B: Chiral HPLC (Chromatography)
Primary Output Specific Rotation

(degrees)
Enantiomeric Excess (% ee) & Diastereomeric Ratio (dr)
Specificity Low. Cannot distinguish between enantiomeric excess and chemical impurities that are optically active.[1]High. Physically separates all 4 stereoisomers and chemical impurities.
Sensitivity (LOD) Moderate (

mg/mL required for precision).[1]
High (Detects

impurity).
Throughput High. Rapid (< 2 mins/sample).[1]Low. (15–40 mins/sample).[1]
Solvent Effect Critical. Rotation can invert sign based on solvent (e.g., THF vs. MeOH).[1]Minimal (Mobile phase is constant).[1]
Role in Workflow Routine QA/QC batch release.Method development, validation, and impure sample analysis.

Establishing the Reference Standard (The "Gold Standard" Protocol)

Since public pharmacopeial monographs (USP/EP) do not explicitly list a standard rotation for this specific intermediate, researchers must establish an Internal Reference Standard .[1]

Validated Workflow

To derive a trustworthy specific rotation value (


), you must cross-validate with Chiral HPLC.[1]

OpticalStandardization Start Crude 2-Methoxy-2- (oxolan-2-yl)acetic acid HPLC Chiral HPLC (Separation of 4 Isomers) Start->HPLC Screening Isolate Prep Isolation of Target Isomer (>99.5% ee) HPLC->Isolate Purification Measure Polarimetry Measurement (5 replicates) Isolate->Measure Dissolve in MeOH Calc Calculate Specific Rotation [α] Measure->Calc Apply Formula Standard Internal Reference Standard Established Calc->Standard Document

Figure 1: Workflow for establishing a self-validating optical rotation standard.

Experimental Protocols

Protocol A: Standardized Polarimetry Setup

Objective: To measure specific rotation with high reproducibility.

  • Instrument: Digital Polarimeter with Peltier temperature control (e.g., Anton Paar MCP or JASCO P-2000).

  • Wavelength: Sodium D-line (589 nm).[1] Note: If rotation is < 5°, use Hg 365 nm for higher sensitivity.

  • Solvent: Methanol (HPLC Grade) .

    • Reasoning: Methanol forms stable hydrogen bonds with the carboxylic acid and ether oxygen, minimizing aggregation-induced rotation shifts [1]. Avoid THF or

      
       unless necessary, as they can cause non-linear concentration effects.[1]
      
  • Concentration:

    
     (
    
    
    
    ).
  • Temperature:

    
    .
    
  • Procedure:

    • Zero the instrument with pure solvent blank.

    • Fill the 100 mm (1 dm) cell, ensuring no bubbles are trapped in the light path.[1]

    • Measure 5 replicates and average the angular rotation (

      
      ).[1][2]
      
    • Calculation:

      
      
      Where 
      
      
      
      is path length in dm (usually 1) and
      
      
      is concentration in g/100mL.[1][3]
Protocol B: Chiral HPLC Validation (Alternative)

Objective: To determine % ee and validate the optical rotation standard.

  • Column: Immobilized Amylose-based CSP (e.g., Chiralpak IA or Lux Amylose-1).[1]

    • Reasoning: Amylose tris(3,5-dimethylphenylcarbamate) phases show superior selectivity for ether-functionalized acids [2].[1]

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (90 : 10 : 0.1).[1]

    • Note: Acid additive (TFA) is mandatory to suppress ionization of the carboxylic acid, preventing peak tailing.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (COOH absorption) or Refractive Index (RI) if UV signal is weak.[1]

Technical Analysis: Why "Standards" Fail

Optical rotation is a sum property. For this compound, the rotation is the sum of contributions from the THF ring chiral center and the


-methoxy center.[1]
  • Scenario: If your sample contains 5% of the diastereomer (e.g.,

    
     impurity in a 
    
    
    
    product), the optical rotation might theoretically match the "standard" if the impurity has a high counter-rotation.[1]
  • Recommendation: Never rely on

    
     alone for initial method development. Use it only for batch-to-batch consistency checks  once the synthesis route is locked and validated by HPLC.
    

DecisionMatrix Sample Production Batch Sample Polarimetry Measure [α] (Method A) Sample->Polarimetry Check Is [α] within ±2° of Internal Standard? Polarimetry->Check Pass PASS: Release Batch Check->Pass Yes Fail FAIL: Suspect Impurity Check->Fail No HPLC_Action Run Chiral HPLC (Method B) to Identify Isomer Fail->HPLC_Action

Figure 2: Routine Quality Control Decision Tree.

References

  • National Institutes of Health (PMC). (2021).[1] An overview of chiral separations of pharmaceutically active substances by HPLC. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.).[1] USP <781> Optical Rotation Standards. Retrieved from [Link][1]

Sources

A Comparative Benchmarking Guide to 2-Methoxy-2-(oxolan-2-yl)acetic acid and Other Ether-Substituted Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of candidate molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The carboxylic acid moiety, a common pharmacophore, often presents a double-edged sword: while crucial for target binding, it can also confer undesirable properties such as poor membrane permeability and rapid metabolic clearance. This has led to a burgeoning interest in bioisosteric replacements that can retain the beneficial attributes of the carboxyl group while mitigating its liabilities.

This guide provides an in-depth comparative analysis of 2-Methoxy-2-(oxolan-2-yl)acetic acid, a molecule of interest, benchmarked against a curated set of structurally related ether-substituted acids. We will delve into the key physicochemical and metabolic parameters that dictate the viability of a drug candidate: acidity (pKa), lipophilicity (LogD at physiological pH), and metabolic stability in the presence of human liver microsomes.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a high-level strategic overview and granular, actionable experimental protocols. By understanding the subtle yet significant impact of structural modifications on these critical properties, we can make more informed decisions in the design and selection of next-generation therapeutics.

The Strategic Importance of Ether-Substituted Carboxylic Acids

Carboxylic acids are prevalent in a vast number of FDA-approved drugs, primarily due to their ability to form strong ionic and hydrogen bond interactions with biological targets. However, their ionizable nature at physiological pH often leads to low lipophilicity, which can impede passive diffusion across cellular membranes and the blood-brain barrier. Furthermore, the carboxyl group can be a site for metabolic conjugation, leading to rapid clearance and potential formation of reactive metabolites.

The introduction of an ether linkage alpha to the carboxylic acid, as seen in this compound and its analogs, represents a strategic approach to modulate these properties. The ether moiety can influence the electronic environment of the carboxylic acid, thereby altering its pKa. Additionally, the overall size, shape, and polarity of the ether substituent can significantly impact lipophilicity and metabolic stability. This guide will quantitatively explore these structure-activity relationships.

Core Benchmarking Parameters: A Methodological Deep Dive

To ensure a robust and reproducible comparison, we will employ a suite of standardized, industry-accepted experimental protocols. The following sections detail the methodologies for determining the key performance indicators for our panel of ether-substituted acids.

Acidity (pKa) Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH. For a carboxylic acid, the pKa dictates the ratio of the neutral (protonated) to the anionic (deprotonated) form. This ratio is a critical determinant of a drug's solubility, permeability, and target-binding interactions. Potentiometric titration is a highly accurate and reliable method for pKa determination.

Experimental Protocol:

  • Preparation of the Analyte Solution: A 1 mM solution of the test compound is prepared in a suitable solvent system (e.g., water or a water/methanol co-solvent for poorly soluble compounds).

  • Calibration of the pH Electrode: The pH meter is calibrated using standard buffers of known pH (typically pH 4, 7, and 10) to ensure accurate measurements.

  • Titration Setup: The analyte solution is placed in a thermostated vessel at 25°C and stirred continuously. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of 0.1 M sodium hydroxide (NaOH) is added incrementally to the analyte solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. For more precise determinations, the first derivative of the titration curve is plotted to accurately identify the equivalence point.

pKa Determination Workflow
Lipophilicity (LogD7.4) Determination by Shake-Flask Method

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure of lipophilicity than the partition coefficient (LogP) for ionizable compounds. We will determine LogD at pH 7.4, which mimics the pH of blood plasma. The shake-flask method is the gold standard for LogD determination.[1]

Experimental Protocol:

  • Preparation of Phases: n-Octanol is pre-saturated with phosphate-buffered saline (PBS) at pH 7.4, and the PBS is pre-saturated with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: The test compound is dissolved in the n-octanol phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: A defined volume of the n-octanol solution is mixed with a defined volume of the PBS phase in a vial.

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: The concentration of the test compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Calculation: The LogD7.4 is calculated using the following equation: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

LogD7.4 Determination Workflow
In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Rationale: The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. Human liver microsomes (HLMs) are a subcellular fraction of the liver that contains a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast majority of drugs.[3] The in vitro intrinsic clearance (CLint) determined from this assay is a valuable parameter for predicting in vivo hepatic clearance.[4]

Experimental Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (typically 0.5 mg/mL protein concentration), a NADPH-regenerating system (as a source of co-factors for CYP enzymes), and phosphate buffer (pH 7.4) in a 96-well plate.[5]

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to bring it to the reaction temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture.

  • Time-course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.